Product packaging for Metrizoic Acid(Cat. No.:CAS No. 1949-45-7)

Metrizoic Acid

Cat. No.: B1676533
CAS No.: 1949-45-7
M. Wt: 627.94 g/mol
InChI Key: GGGDNPWHMNJRFN-UHFFFAOYSA-N
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Description

Metrizoic acid is a monocarboxylic acid. It has a role as a radioopaque medium.
This compound is a molecule used as a contrast medium. It present a higher risk of allergic reactions due to its high osmolality. Its approval has been discontinued by the FDA. One study in 1976 demonstrated that this compound, when used for cardiac angiography, was well tolerated. A total of 10, 000 injections were administered to 2,028 patients undergoing angiocardiographic procedures over a three-year period. With two exceptions, all complications occurred during injection of the right coronary artery. Seven cases of ventricular fibrillation, and 5 of significant bradycardia/asystole, were associated with this compound injection. In general, the drug was well tolerated by patients during cardiac examinations.
This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A diagnostic radiopaque that usually occurs as the sodium salt.
See also: Acetrizoic Acid (related);  Metrizamide (related);  Metrizoate Sodium (narrower) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11I3N2O4 B1676533 Metrizoic Acid CAS No. 1949-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19/h1-3H3,(H,16,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGDNPWHMNJRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023311
Record name Metrizoic acid
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Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1949-45-7
Record name Metrizoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metrizoic Acid [JAN]
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Record name Metrizoic acid
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Record name Metrizoic acid
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Record name 3-acetamido-2,4,6-triiodo-5-N-methylacetamidobenzoic acid
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Record name METRIZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is a tri-iodinated benzoic acid derivative formerly used as a radiographic contrast agent.[1] Its high iodine content results in the attenuation of X-rays, providing enhanced visualization of internal structures such as blood vessels and the urinary tract.[1][2] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals in drug development and related scientific fields. While this compound has been largely superseded by newer, lower-osmolality contrast agents, its well-defined chemical structure and properties make it a valuable case study in the development of diagnostic pharmaceuticals.

Chemical and Physical Properties

This compound is a white, crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C12H11I3N2O4[4]
Molecular Weight 627.94 g/mol
Melting Point 281-282 °C
Water Solubility 0.0877 mg/mL (Predicted)
Solubility in DMSO Soluble
pKa (Strongest Acidic) 2.16 (Predicted)
logP 2.18 (ALOGPS, Predicted)
Appearance Solid
Color White

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, based on standard laboratory practices for compounds of this nature, the following methodologies would be appropriate.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of a compound.

Protocol:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the saturated aqueous solution is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol for sparingly soluble compounds.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point on the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Protocol:

  • A known amount of this compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two phases.

  • The n-octanol and water phases are separated.

  • The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of pharmaceutical compounds.

Protocol:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The pH of the aqueous phase may be adjusted to ensure the analyte is in a single ionic form.

  • Standard and Sample Preparation: A standard solution of this compound of known concentration and a solution of the sample to be analyzed are prepared in a suitable solvent.

  • Chromatographic Conditions: A C18 column is commonly used for the separation of non-polar to moderately polar compounds. The column is equilibrated with the mobile phase.

  • Injection and Elution: A specific volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their hydrophobicity as they pass through the column. A gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve better separation of impurities.

  • Detection: The eluted components are detected using a UV detector at a wavelength where this compound exhibits strong absorbance.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Synthesis of this compound

A potential synthetic pathway is outlined below:

G A 3,5-Diaminobenzoic Acid B 3,5-Diamino-2,4,6-triiodobenzoic Acid A->B Iodination (e.g., ICl) C 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid B->C Selective Acetylation D 3-Acetamido-5-(N-methylamino)-2,4,6-triiodobenzoic Acid C->D Methylation E This compound D->E Acetylation

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action as a Radiographic Contrast Agent

This compound does not exert its diagnostic effect through interaction with a specific biological signaling pathway. Instead, its utility as a contrast agent is based on its physical property of X-ray attenuation. The high atomic number of the three iodine atoms in the molecule leads to a high electron density, which effectively absorbs X-rays. When administered, this compound increases the X-ray attenuation of the tissues or fluids in which it is distributed, thereby enhancing the contrast in the resulting radiographic image.

The following diagram illustrates the general workflow of using this compound as a contrast agent.

G cluster_0 Administration & Distribution cluster_1 Imaging cluster_2 Image Enhancement A This compound Administration (e.g., Intravenous) B Distribution in Bloodstream & Tissues A->B G High X-ray Attenuation by Iodine Atoms B->G C X-ray Source D Patient with This compound C->D E X-ray Detector D->E F Image Acquisition E->F H Enhanced Contrast of Target Structures F->H G->H

Caption: Mechanism of action of this compound as a contrast agent.

Physicochemical Characterization Workflow

The comprehensive physicochemical characterization of a pharmaceutical compound like this compound is a critical step in its development. The following diagram outlines a general workflow for this process.

G A Compound Synthesis & Purification B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) A->C H Solid-State Characterization (XRD, DSC) A->H I Stability Studies A->I D Melting Point Determination C->D E Solubility Studies (Aqueous & Organic) C->E J Comprehensive Physicochemical Profile D->J F pKa Determination (Potentiometric Titration) E->F G Lipophilicity (logP) Determination E->G F->J G->J H->J I->J

Caption: General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. The compiled data, including molecular characteristics, solubility, pKa, and logP, offer valuable information for researchers. While specific experimental protocols for this compound are not widely published, this guide has outlined standard and appropriate methodologies for their determination. The visualizations provided for its synthesis, mechanism of action, and characterization workflow serve to further elucidate the key aspects of this compound. Although no longer in widespread clinical use, the study of this compound's properties remains relevant for the understanding and development of iodinated contrast agents and other pharmaceutical compounds. Further experimental validation of the predicted physicochemical parameters would be beneficial for a more complete understanding of this molecule.

References

In Vitro Mechanism of Action of Metrizoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metrizoic acid, a first-generation ionic, high-osmolality iodinated radiocontrast medium, has been historically utilized for diagnostic imaging procedures such as angiography and urography. While its primary function is based on the attenuation of X-rays by its iodine atoms, its in vitro interactions at a cellular and molecular level are of significant interest, particularly concerning its cytotoxic effects. This technical guide provides an in-depth analysis of the in vitro mechanism of action of this compound, focusing on its cellular toxicity which is largely attributed to its high osmolality. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated cellular processes and experimental workflows. Although specific molecular targets and signaling pathways for this compound remain largely uncharacterized, this guide consolidates the available evidence on its in vitro cellular effects.

Introduction

This compound is a tri-iodinated benzoic acid derivative.[1] Its efficacy as a contrast agent is derived from the high atomic number of iodine, which effectively absorbs X-rays, creating a contrast in radiographic images.[1] However, its clinical use has been largely discontinued due to a higher risk of adverse effects, such as allergic reactions and cardiovascular events, compared to newer, low-osmolality contrast media.[1][2] These adverse effects are primarily linked to its high osmolality, which can be up to five to eight times that of plasma.[3] This hyperosmolarity is a key driver of its in vitro cytotoxic effects. This whitepaper will delve into the known in vitro cellular mechanisms of this compound, with a focus on its impact on cell viability and integrity.

Core Mechanism of Action: Osmolality-Induced Cytotoxicity

The principal in vitro mechanism of action of this compound, beyond its physical property of X-ray attenuation, is the induction of cellular stress and toxicity due to its high osmolality. When cells are exposed to a hyperosmotic environment created by high concentrations of this compound, a rapid efflux of water occurs from the intracellular to the extracellular space. This leads to cell shrinkage, alterations in cell membrane integrity, and disruption of cellular functions, ultimately triggering apoptotic and necrotic cell death pathways.

Effects on Renal Tubular Cells

The kidneys are a primary target for the toxic effects of iodinated contrast media. In vitro studies on renal tubular cells have demonstrated the cytotoxic effects of high-osmolality agents like this compound.

Table 1: Comparative Cytotoxicity of Iodinated Contrast Media on Renal Tubular Cells (LLC-PK1) In Vitro

Contrast Agent ClassExample Agent(s)ConcentrationAssayKey FindingsReference
High-Osmolality IonicMeglumine/Ca Metrizoate, Meglumine/Na DiatrizoateNot specifiedChromium-51 ReleaseSignificantly higher cytotoxicity compared to non-ionic agents.
Low-Osmolality Non-ionicIomeprol62.5 mmol/LMTT AssayInhibition of MTT conversion to 69% of control.
Gadolinium-basedGadopentetate dimeglumine, Gadobenate dimeglumine62.5 mmol/LMTT AssayStronger inhibition of MTT conversion (63% and 64% of control, respectively) compared to iomeprol.
Gadolinium-basedGadopentetate dimeglumine125 mmol/LTrypan Blue Exclusion57% dead cells.
Low-Osmolality Non-ionicIomeprol125 mmol/LTrypan Blue Exclusion19% dead cells.
Gadolinium-basedGadopentetate dimeglumine, Gadobenate dimeglumine125 mmol/LApoptosis/Necrosis AssayInduced more necrosis and apoptosis compared to iomeprol.
Effects on Endothelial Cells

The vascular endothelium is another critical interface for intravenously administered contrast agents. In vitro studies have shown that high-osmolality contrast media can induce endothelial cell damage.

Table 2: Effects of Iodinated Contrast Media on Human Endothelial Cells In Vitro

Contrast Agent ClassExample Agent(s)ConcentrationExposure TimeAssayKey FindingsReference
High-Osmolality IonicMeglumine/Ca Metrizoate, Meglumine/Na Diatrizoate200 & 300 mg I/ml10 minutesChromium-51 ReleaseUp to six times more chromium-51 release compared to the least toxic non-ionic agent.
Low-Osmolality Non-ionicIohexol, Iopamidol, Metrizamide300 mg I/ml10 minutesChromium-51 ReleaseChromium-51 release rate was almost equal to or lower than that of 0.9% saline.
Low-Osmolality Non-ionicIoversol12.5 - 50.0 mgI/mlNot specifiedApoptosis AssayNotable increase in the percentage of total apoptotic cells.
VariousIopamiro 370, Ultravist 370, Visipaque 320, Optiray 35050 mgI/mlNot specifiedCell Viability50% reduction in cell viability of human peripheral blood mononuclear cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro assays used to assess the cytotoxicity of this compound and other iodinated contrast media.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed renal tubular cells (e.g., LLC-PK1) or endothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound and control solutions (e.g., iso-osmolar mannitol, other contrast agents). Remove the culture medium and expose the cells to the test solutions for a defined period (e.g., 24 hours).

  • MTT Incubation: After the treatment period, remove the test solutions and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the absorbance of untreated control cells.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Cell Treatment: Culture cells in appropriate culture vessels and treat with this compound or control solutions as described for the MTT assay.

  • Cell Harvesting: After treatment, detach the cells from the culture surface using trypsin-EDTA.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Chromium-51 Release Assay for Cell Membrane Damage

This radiometric assay quantifies cell membrane damage by measuring the release of a radioactive label from pre-labeled cells.

Protocol:

  • Cell Labeling: Incubate cultured endothelial cells with Na2(51Cr)O4 for a specified period to allow for cellular uptake of the radioactive chromium.

  • Washing: Wash the cells multiple times with a buffered salt solution to remove unincorporated 51Cr.

  • Compound Exposure: Expose the labeled cells to this compound or control solutions for a short duration (e.g., 10 minutes) to simulate in vivo exposure.

  • Supernatant Collection: After exposure, collect the supernatant from each well.

  • Cell Lysis: Lyse the remaining cells in the wells with a detergent solution to determine the maximum possible 51Cr release.

  • Radioactivity Measurement: Measure the radioactivity in the supernatant and the cell lysate using a gamma counter.

  • Data Analysis: Calculate the percentage of specific 51Cr release as an indicator of cell membrane damage.

Visualizations: Signaling Pathways and Workflows

While a specific signaling pathway for this compound has not been elucidated, the following diagrams illustrate the conceptual mechanism of osmolality-induced cytotoxicity and a typical experimental workflow for its in vitro assessment.

G cluster_0 High Extracellular this compound Concentration High Extracellular this compound Concentration Hyperosmotic Extracellular Environment Hyperosmotic Extracellular Environment High Extracellular this compound Concentration->Hyperosmotic Extracellular Environment Water Efflux from Cell Water Efflux from Cell Hyperosmotic Extracellular Environment->Water Efflux from Cell Cell Shrinkage Cell Shrinkage Water Efflux from Cell->Cell Shrinkage Increased Intracellular Ion Concentration Increased Intracellular Ion Concentration Water Efflux from Cell->Increased Intracellular Ion Concentration Disruption of Cytoskeleton and Organelles Disruption of Cytoskeleton and Organelles Cell Shrinkage->Disruption of Cytoskeleton and Organelles Activation of Stress Pathways Activation of Stress Pathways Disruption of Cytoskeleton and Organelles->Activation of Stress Pathways Mitochondrial Dysfunction Mitochondrial Dysfunction Activation of Stress Pathways->Mitochondrial Dysfunction Loss of Membrane Integrity Loss of Membrane Integrity Activation of Stress Pathways->Loss of Membrane Integrity Increased Intracellular Ion Concentration->Activation of Stress Pathways Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Membrane Blebbing Membrane Blebbing Apoptosis->Membrane Blebbing Necrosis Necrosis Loss of Membrane Integrity->Necrosis G cluster_1 Cell Culture (e.g., Renal, Endothelial) Cell Culture (e.g., Renal, Endothelial) Treatment with this compound (Dose-Response) Treatment with this compound (Dose-Response) Cell Culture (e.g., Renal, Endothelial)->Treatment with this compound (Dose-Response) Incubation (Time-Course) Incubation (Time-Course) Treatment with this compound (Dose-Response)->Incubation (Time-Course) Cell Viability Assays Cell Viability Assays Incubation (Time-Course)->Cell Viability Assays Cell Membrane Integrity Assays Cell Membrane Integrity Assays Incubation (Time-Course)->Cell Membrane Integrity Assays Apoptosis/Necrosis Assays Apoptosis/Necrosis Assays Incubation (Time-Course)->Apoptosis/Necrosis Assays MTT Assay MTT Assay Cell Viability Assays->MTT Assay Trypan Blue Exclusion Trypan Blue Exclusion Cell Viability Assays->Trypan Blue Exclusion Data Analysis Data Analysis MTT Assay->Data Analysis Trypan Blue Exclusion->Data Analysis Chromium-51 Release Chromium-51 Release Cell Membrane Integrity Assays->Chromium-51 Release LDH Assay LDH Assay Cell Membrane Integrity Assays->LDH Assay Chromium-51 Release->Data Analysis LDH Assay->Data Analysis Annexin V/PI Staining Annexin V/PI Staining Apoptosis/Necrosis Assays->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Apoptosis/Necrosis Assays->Caspase Activity Assay Annexin V/PI Staining->Data Analysis Caspase Activity Assay->Data Analysis Determination of IC50 / LC50 Determination of IC50 / LC50 Data Analysis->Determination of IC50 / LC50

References

Spectroscopic Analysis of Metrizoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

PropertyValue
IUPAC Name 3-Acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Synonyms Metrizoate
CAS Number 1949-45-7[1]
Molecular Formula C12H11I3N2O4[1]
Molecular Weight 627.94 g/mol [1]
Appearance Solid powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Metrizoic Acid, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic proton, the N-H proton, and the various methyl protons. Due to the highly substituted and electron-withdrawing nature of the benzene ring, the single aromatic proton is expected to be significantly deshielded. The protons of the acetyl and N-methyl groups will appear in the aliphatic region.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H8.0 - 8.5Singlet1H
N-H (amide)9.0 - 10.0Singlet1H
COOH11.0 - 13.0Broad Singlet1H
N-CH₃~3.3Singlet3H
CO-CH₃ (acetamide)~2.2Singlet3H
CO-CH₃ (N-methylacetamide)~2.1Singlet3H

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the this compound molecule. The carbonyl carbons of the carboxylic acid and amide groups are expected at the downfield end of the spectrum. The iodinated aromatic carbons will have characteristic chemical shifts.

Carbon Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C=O (Amides)168 - 172
Aromatic C-I90 - 110
Aromatic C-N135 - 150
Aromatic C-COOH130 - 140
N-CH₃~35
CO-CH₃~25
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it is soluble in DMSO[1]). The concentration should be adjusted to obtain a good signal-to-noise ratio.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, longer relaxation delays may be needed for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process_fid Fourier Transform & Phasing acquire_H1->process_fid acquire_C13->process_fid calibrate Calibrate Chemical Shifts process_fid->calibrate analyze Spectral Analysis & Assignment calibrate->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorptions: The IR spectrum of this compound will be complex but should show characteristic absorptions for the O-H of the carboxylic acid, N-H of the amide, and C=O of the carboxylic acid and amide groups.

Functional Group Expected Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amide)3200 - 3400Medium
C-H (Aromatic/Alkyl)2850 - 3100Medium-Weak
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Amide)1650 - 1690Strong
C=C (Aromatic)1450 - 1600Medium-Weak
C-N Stretch1200 - 1350Medium
C-I Stretch500 - 600Medium
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Peaks subtract->analyze

FTIR-ATR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic ring in this compound.

Expected Absorptions: The benzene ring and its substituents constitute the chromophore in this compound. The electronic transitions are expected to result in absorption bands in the UV region. For the closely related Diatrizoic acid, a UV spectrum in water shows a maximum absorption at 238 nm. A similar absorption maximum is expected for this compound.

Parameter Expected Value
λmax ~238 nm
Molar Absorptivity (ε) Not available, but expected to be in the range of 10,000 - 20,000 L·mol⁻¹·cm⁻¹
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

    • Perform serial dilutions to prepare a series of standard solutions of lower concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the absorbance spectra of the standard solutions from approximately 200 to 400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax).

    • If desired, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilutions Prepare Serial Dilutions stock->dilutions blank Run Blank (Solvent) dilutions->blank samples Run Samples blank->samples find_lambda Determine λmax samples->find_lambda beer_lambert Beer-Lambert Plot (Optional) find_lambda->beer_lambert

UV-Vis Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Expected Fragmentation: In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. A Certificate of Analysis for this compound reports an M+H value of 628.8.

Ion Expected m/z Observed m/z
[M+H]⁺628.94628.8

Under electron ionization (EI), fragmentation would be more extensive. Likely fragmentation pathways would involve the loss of the carboxylic acid group, acetyl groups, and potentially iodine atoms.

Potential Fragments (EI):

  • M - COOH: Loss of the carboxylic acid group.

  • M - CH₂CO: Loss of a ketene from an acetyl group.

  • M - I: Loss of an iodine atom.

Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • LC Separation (Optional but Recommended):

    • Inject the sample onto a suitable reverse-phase column (e.g., C18).

    • Elute with a gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote protonation.

  • MS Acquisition:

    • The eluent from the LC is directed into the ESI source.

    • Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_proc Data Analysis dissolve Dissolve Sample in LC-MS Grade Solvent inject Inject onto LC Column dissolve->inject separate Gradient Elution inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Analysis (e.g., Q-TOF) ionize->detect analyze Analyze Mass Spectrum detect->analyze

LC-MS Experimental Workflow

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, UV-Vis, and mass spectrometry to confirm its identity and purity. While a complete set of publicly available, assigned experimental data is limited, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds. The experimental protocols outlined in this guide provide a framework for researchers to obtain high-quality spectroscopic data for this compound, enabling its effective characterization in a research or drug development setting.

References

Understanding the Osmolality of Metrizoic Acid Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid is an ionic, monomeric iodinated contrast agent that has been used in diagnostic imaging procedures such as angiography and urography.[1][2] A key physicochemical property of this compound, and indeed all iodinated contrast media, is its osmolality. Osmolality refers to the concentration of osmotically active particles in a solution and is a critical factor in the physiological tolerance of contrast agents.[3][4] this compound is classified as a high-osmolality contrast medium (HOCM), meaning its solutions have an osmolality significantly higher than that of blood plasma (approximately 290 mOsm/kg H₂O).[1] This high osmolality is associated with a greater incidence of adverse effects compared to lower osmolality agents.

This technical guide provides an in-depth exploration of the osmolality of solutions related to high-osmolality contrast media. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will utilize data from analogous high- and low-osmolality contrast agents to provide a comprehensive understanding of the principles and ranges of osmolality in these solutions. The guide will cover quantitative data, detailed experimental methodologies for osmolality measurement, and visual representations of key concepts and workflows.

Quantitative Data: Osmolality of Iodinated Contrast Media

The osmolality of an iodinated contrast medium solution is directly related to its concentration. The following table presents representative osmolality values for a high-osmolality contrast medium (a mixture of diatrizoate meglumine and diatrizoate sodium) and a low-osmolality contrast medium (iopamidol) at various iodine concentrations. This data serves to illustrate the typical osmolality ranges for these classes of contrast agents.

Contrast Agent ClassCompound(s)Iodine Concentration (mg I/mL)Osmolality (mOsm/kg H₂O)
High-Osmolality (HOCM)Diatrizoate Meglumine & Diatrizoate Sodium367~1940
Low-Osmolality (LOCM)Iopamidol200413
Iopamidol250524
Iopamidol300616
Iopamidol370796

Data for Diatrizoate Meglumine & Diatrizoate Sodium is derived from a solution containing 660 mg of diatrizoate meglumine and 100 mg of diatrizoate sodium per mL. Data for Iopamidol is from various commercially available formulations.

Relationship Between Concentration and Osmolality

The osmolality of iodinated contrast media is a function of the number of particles in solution. High-osmolality agents are typically ionic monomers that dissociate into a cation and an anion in solution, leading to a higher number of particles per iodine atom. Low-osmolality agents are often non-ionic monomers or ionic dimers, which result in fewer particles in solution for a given iodine concentration. The following diagram illustrates this fundamental relationship.

G Concentration Iodine Concentration (mg I/mL) Particles Number of Particles in Solution Concentration->Particles Directly proportional to Structure Molecular Structure (Ionic vs. Non-ionic, Monomer vs. Dimer) Structure->Particles Determines dissociation Osmolality Osmolality (mOsm/kg H₂O) Particles->Osmolality

Relationship between contrast agent properties and osmolality.

Experimental Protocol: Osmolality Measurement

The determination of osmolality is a crucial step in the characterization of contrast media solutions. The most common and accurate method for this measurement is freezing point depression osmometry.

Principle of Freezing Point Depression Osmometry

The freezing point of a solvent is depressed when a solute is dissolved in it. This depression of the freezing point is a colligative property, meaning it is proportional to the number of solute particles in the solution, not the nature of the particles. An osmometer measures this change in freezing point to calculate the osmolality of the sample.

Generalized Experimental Protocol
  • Instrument Calibration:

    • Calibrate the freezing point osmometer using at least two standard solutions of known osmolality that bracket the expected osmolality of the test sample.

    • Follow the manufacturer's instructions for the specific osmometer model being used.

  • Sample Preparation:

    • Ensure the this compound solution (or analogous contrast medium solution) is at room temperature and well-mixed.

    • If the sample contains any particulate matter, it should be centrifuged to prevent premature crystallization during the measurement.

  • Measurement Procedure:

    • Using a clean, disposable sample tube or pipette tip, draw a precise volume of the sample as specified by the instrument manufacturer.

    • Place the sample into the osmometer's measurement chamber.

    • Initiate the measurement cycle. The instrument will supercool the sample below its freezing point.

    • A controlled crystallization is induced, and the heat of fusion raises the sample's temperature to its freezing point.

    • The instrument's thermistor measures this equilibrium temperature.

  • Data Analysis:

    • The osmometer calculates the osmolality of the sample based on the measured freezing point depression and the calibration data.

    • Record the osmolality reading, typically in mOsm/kg H₂O.

    • Perform multiple readings for each sample to ensure reproducibility and report the average value.

  • Quality Control:

    • Run quality control samples with known osmolalities at regular intervals to verify the instrument's performance.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the osmolality of a contrast agent solution using a freezing point depression osmometer.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting Calibrate Calibrate Osmometer with Standards Prepare_Sample Prepare Contrast Agent Solution Load_Sample Load Sample into Osmometer Prepare_Sample->Load_Sample Initiate_Measurement Initiate Measurement Cycle (Supercooling & Freezing) Load_Sample->Initiate_Measurement Record_FP Record Freezing Point Depression Initiate_Measurement->Record_FP Calculate_Osmolality Calculate Osmolality Record_FP->Calculate_Osmolality Report_Results Report Results (mOsm/kg H₂O) Calculate_Osmolality->Report_Results

Workflow for osmolality measurement by freezing point depression.

Conclusion

References

The Historical Development of Metrizoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Metrizoic acid, a first-generation ionic monomeric contrast agent, played a significant role in the advancement of medical imaging. This in-depth technical guide explores its core historical development, from its chemical synthesis to its clinical application and eventual decline in use due to the advent of safer alternatives.

Developed by the Norwegian pharmaceutical company Nyegaard & Co., this compound, marketed under the trade name Isopaque, emerged as a key player in X-ray diagnostics.[1] As a fully substituted tri-iodinated benzene ring compound, it provided the necessary radiodensity for visualizing internal structures.[1] However, its high osmolality, a characteristic of early ionic contrast media, was associated with a higher incidence of adverse reactions, ultimately leading to its discontinuation in many regions, including by the U.S. Food and Drug Administration (FDA).[2][3] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the scientific journey of this compound.

Physicochemical Properties

This compound is a derivative of benzoic acid with three iodine atoms attached to the benzene ring, which are responsible for its radiopaque properties. Its chemical structure and properties are summarized in the table below. The high osmolality of this compound solutions was a direct consequence of its ionic nature, contributing to a greater disruption of physiological homeostasis compared to later-developed non-ionic agents.

PropertyValueSource
Chemical Formula C12H11I3N2O4[2]
Molar Mass 627.943 g/mol
IUPAC Name 3-(acetylamino)-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
Iodine Content 370-440 mg/mL
Osmolality ~2100 mOsm/kg
Viscosity (37 °C) 3.4 cP
Melting Point 281-282 °C
pKa (predicted) 2.16
Water Solubility (predicted) 0.0877 mg/mL

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,5-diacetamidobenzoic acid. The following is a general outline of the synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid

This precursor is synthesized by the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of stabilized iodine chloride (ICl). The acidic medium facilitates the hydrolysis of one acetamido group from the starting material, 3,5-diacetamidobenzoic acid, followed by rapid and selective iodination at the 2, 4, and 6 positions of the benzene ring. This method is designed to produce the desired tri-iodinated product with minimal formation of di-iodinated impurities.

Step 2: N-alkylation and Acetylation to form this compound

The prepared 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then converted to this compound. This involves an N-alkylation step, specifically methylation, followed by acetylation. Treatment with dimethyl sulphate under alkaline conditions introduces a methyl group to the amino substituent. Subsequent treatment with acetic anhydride under strongly acidic conditions acetylates the newly formed secondary amine, yielding this compound.

Synthesis_of_Metrizoic_Acid cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Conversion 3_5_diacetamidobenzoic_acid 3,5-diacetamidobenzoic acid hydrolysis_iodination Hydrolysis & Iodination (ICl) 3_5_diacetamidobenzoic_acid->hydrolysis_iodination precursor 3-acetamido-5-amino-2,4,6-triiodobenzoic acid hydrolysis_iodination->precursor n_alkylation N-alkylation (dimethyl sulphate) precursor->n_alkylation intermediate 3-(N-methyl)-acetamido-5-amino- 2,4,6-triiodobenzoic acid n_alkylation->intermediate acetylation Acetylation (acetic anhydride) intermediate->acetylation metrizoic_acid This compound acetylation->metrizoic_acid

Caption: Synthetic pathway of this compound.

Preclinical and Clinical Development

The evaluation of this compound involved both preclinical animal studies and extensive clinical trials in humans. These studies aimed to establish its efficacy as a contrast agent and to characterize its safety profile.

Preclinical Evaluation
Clinical Trials

Cardiac Angiography (1976)

A significant clinical investigation into the use of this compound (as Isopaque Coronar) for cardiac angiography was published in 1976 by Nitter-Hauge and Enge.

  • Experimental Protocol: Over a three-year period, 10,000 injections of this compound were administered to 2,028 patients undergoing angiocardiographic procedures. The study monitored for complications associated with the injection of the contrast medium.

  • Results: The study reported that this compound was generally well-tolerated. However, a number of complications were observed, almost exclusively during injection into the right coronary artery. These included seven cases of ventricular fibrillation and five cases of significant bradycardia/asystole.

Contrast-Enhanced Brain CT (1983)

A randomized, double-blind study by Holtås, Cronqvist, and Renaa in 1983 compared this compound (as Isopaque Cerebral) with the then-new non-ionic contrast agent, iohexol, for cranial computed tomography (CT).

  • Experimental Protocol: The study included 210 patients, with 105 receiving this compound and 105 receiving iohexol intravenously for contrast enhancement. The researchers monitored for adverse reactions and compared the enhancement efficiency of the two agents.

  • Results: No serious adverse reactions were reported in either group. However, minor reactions, primarily of an allergic type, were more frequent in the this compound group, with ten patients experiencing reactions compared to only one in the iohexol group. The study found no difference in the contrast enhancement efficiency between the two agents.

Clinical StudyIndicationNumber of PatientsKey Findings
Nitter-Hauge & Enge (1976)Cardiac Angiography2,028Generally well-tolerated, but complications including ventricular fibrillation and bradycardia/asystole were observed, primarily with right coronary artery injections.
Holtås et al. (1983)Brain CT105 (in this compound group)No serious reactions, but a higher incidence of minor allergic-type reactions compared to the non-ionic agent iohexol. No difference in enhancement efficiency.

Mechanism of Action and Adverse Effects

The primary mechanism of action for this compound as a contrast agent is the attenuation of X-rays by its three iodine atoms. This property increases the density of the tissues and fluids where it is distributed, allowing for enhanced visualization on radiographic images.

The adverse effects associated with this compound are largely attributed to the high osmolality of its solutions. The hyperosmolar nature of the contrast medium can lead to a range of physiological disturbances.

Signaling Pathway for High Osmolality-Induced Adverse Reactions

The high osmolality of ionic contrast media like this compound can directly stimulate mast cells and basophils, leading to the release of histamine and other vasoactive mediators. This is a non-IgE-mediated mechanism, often referred to as an anaphylactoid reaction. The influx of a hypertonic solution into the bloodstream causes a rapid shift of water from the intracellular to the extracellular space, which can induce cellular stress and trigger these inflammatory pathways.

Adverse_Reaction_Pathway HOCM High Osmolality Contrast Media (e.g., this compound) Cellular_Stress Cellular Stress (Osmotic Shift) HOCM->Cellular_Stress Mast_Cell Mast Cell / Basophil Cellular_Stress->Mast_Cell Mediator_Release Release of Histamine & other Vasoactive Mediators Mast_Cell->Mediator_Release Adverse_Effects Adverse Effects (Urticaria, Hypotension, etc.) Mediator_Release->Adverse_Effects

Caption: High osmolality-induced adverse reaction pathway.

Commonly reported side effects of this compound and other high-osmolar contrast media include:

  • Urticaria (hives)

  • Headache

  • Nausea and vomiting

  • Dizziness

  • Hypotension

  • Minor electrocardiographic changes such as tachycardia and bradycardia

Conclusion

This compound was an important milestone in the development of radiographic contrast agents, enabling significant advancements in diagnostic imaging. Its history underscores the critical role of physicochemical properties, particularly osmolality, in the safety and tolerability of intravascularly administered drugs. The transition from high-osmolality ionic agents like this compound to lower-osmolality and non-ionic agents represents a major step forward in improving patient safety in medical imaging. The detailed examination of its synthesis, clinical evaluation, and mechanism of adverse effects provides valuable insights for researchers and professionals involved in the ongoing development of new and improved diagnostic agents.

References

The Solubility Profile of Metrizoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility of the ionic contrast agent Metrizoic Acid in various laboratory solvents. This document provides available quantitative data, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practice.

This compound is an iodinated benzoic acid derivative, historically used as a high-osmolality ionic X-ray contrast medium. Understanding its solubility is critical for its formulation, in-vitro testing, and analytical development. Due to its chemical structure—a tri-iodinated benzoic acid core—its solubility is influenced by the polarity of the solvent, the acidic nature of the carboxylic group, and the presence of amide functionalities.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents, primarily Dimethyl Sulfoxide (DMSO) and complex aqueous-based systems designed for in vivo administration. The available quantitative data is summarized in the table below. It is important to note that values from different suppliers can vary, potentially due to differences in the purity of the compound, the specific experimental conditions used, and whether the material is in its acid or salt form.

Solvent/SystemTemperatureSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified31.25 mg/mL[1][2]49.77 mM[1][2]Requires sonication to dissolve. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[2]
Dimethyl Sulfoxide (DMSO)Not Specified65.6 mg/mL104.51 mM-
Water (Predicted)Not Specified0.0877 mg/mL0.14 mMThis is a computationally predicted value.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.08 mg/mL≥ 3.31 mMClear solution obtained.
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.08 mg/mL≥ 3.31 mMClear solution obtained.
10% DMSO, 90% Corn OilNot Specified≥ 2.08 mg/mL≥ 3.31 mMClear solution obtained.

Qualitative data for structurally related tri-iodobenzoic acid derivatives suggest limited solubility in polar solvents like water and better solubility in some non-polar organic solvents such as dichloromethane. One analogue, 2,3,5-Triiodobenzoic acid, is reported to be soluble in methanol at a concentration of 5%.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in a laboratory solvent, based on the widely accepted shake-flask method. This protocol is designed to provide accurate and reproducible results.

1. Materials and Equipment:

  • This compound (solid powder, purity >98%)

  • Selected laboratory solvent (e.g., ethanol, methanol, acetonitrile, water) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (readable to at least 0.1 mg)

  • Micropipettes

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An amount sufficient to ensure a solid phase remains after equilibration is crucial. For a preliminary test, start with approximately 20-30 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved solid at the bottom of each vial.

    • Stop the shaker and allow the solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the supernatant using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed (e.g., 10,000 x g for 15 minutes) and the supernatant carefully collected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

3. Data Reporting:

  • Report the average solubility value from at least three replicate experiments, along with the standard deviation.

  • Clearly state the solvent used, the temperature of equilibration, and the analytical method employed for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Incubate on orbital shaker (e.g., 25°C, 24-48h) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) or Centrifuge sep2->sep3 an2 Dilute filtered sample sep3->an2 an1 Prepare standard solutions an3 Analyze via HPLC/UV-Vis an1->an3 an2->an3 an4 Calculate solubility from calibration curve an3->an4

References

Metrizoic Acid: A Technical Guide to Stability and Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for Metrizoic Acid, a tri-iodinated benzoic acid derivative formerly used as a radiographic contrast agent. Understanding the stability profile of this compound is critical for ensuring the integrity of research samples and the reliability of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Chemical Stability and Recommended Storage

This compound is a stable compound under recommended storage conditions.[1] However, its stability can be influenced by factors such as temperature, light, and pH. For research purposes, adherence to appropriate storage protocols is essential to maintain its chemical integrity.

Storage of Solid this compound

The solid, powdered form of this compound is relatively stable and has a longer shelf life compared to its solutions. To ensure long-term stability, it should be stored in a cool, dry, and dark environment.

Table 1: Recommended Storage Conditions and Shelf Life for Solid this compound

Storage ConditionTemperatureShelf Life
Long-term-20°C>2 years[2]
Short-term0 - 4°CDays to weeks[2]

It is crucial to keep the container tightly sealed and protected from direct sunlight and sources of ignition.[1]

Storage of this compound Solutions

This compound is often used in research as a solution, typically prepared in Dimethyl Sulfoxide (DMSO). Solutions are more susceptible to degradation than the solid form. It is highly recommended to prepare working solutions fresh on the day of use.[3] If stock solutions need to be stored, they should be kept at low temperatures.

Table 2: Recommended Storage Conditions and Shelf Life for this compound in Solvent

Storage ConditionTemperatureShelf Life
In Solvent-80°C6 months
In Solvent-20°C1 month

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for similar pharmaceutical compounds, particularly carboxylic acid derivatives, can be inferred. The primary degradation pathways for such molecules typically include hydrolysis, oxidation, and photolysis.

Hydrolysis

Hydrolysis is a common degradation pathway for molecules containing amide and carboxylic acid functional groups, both of which are present in this compound. This process involves the cleavage of chemical bonds by the addition of water and can be catalyzed by acidic or basic conditions. For this compound, hydrolysis could potentially lead to the cleavage of the amide linkages.

Oxidation

Oxidative degradation can occur when the molecule is exposed to oxidizing agents or atmospheric oxygen. While specific oxidative degradation products of this compound are not well-documented, similar compounds can undergo oxidation, potentially affecting the functional groups attached to the benzene ring.

Photolysis

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation. This process can lead to the formation of degradation products and a loss of potency. Therefore, it is crucial to protect this compound from light during storage and handling.

The following diagram illustrates the potential degradation pathways for a generic benzoic acid derivative, which can be considered analogous to this compound in the absence of specific data.

G Potential Degradation Pathways Metrizoic_Acid This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Metrizoic_Acid->Hydrolysis Oxidation Oxidation Metrizoic_Acid->Oxidation Photolysis Photolysis (UV/Visible Light) Metrizoic_Acid->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in a research setting, it is advisable to perform stability-indicating studies. Forced degradation studies are a common approach to identify potential degradation products and establish the stability of a compound under various stress conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient for the development of stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Hydrolytic Degradation (Acidic and Basic):

    • Acidic: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

    • Basic: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for a specified period. After each time point, neutralize the solution with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period. Dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions to assess thermal degradation.

    • After exposure, dilute the samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

The following diagram illustrates the workflow for a forced degradation study.

G Forced Degradation Experimental Workflow start Start: this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation photo Photolysis (ICH Q1B conditions) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photo->analysis end End: Evaluate Degradation Profile analysis->end

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Precautions

When working with this compound, it is important to follow standard laboratory safety procedures to minimize exposure and ensure a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or aerosols.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid dust formation.

  • Disposal: Dispose of waste material according to local, state, and federal regulations.

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the integrity of their this compound samples and the validity of their experimental data.

References

Methodological & Application

Application Notes and Protocols for Metrizoic Acid Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid and its salts are iodinated benzoic acid derivatives commonly used as X-ray contrast media. In the realm of cell biology and biomedical research, these compounds, along with the structurally similar diatrizoic acid, are utilized in the preparation of density gradient media for the separation of cells and subcellular particles. Density gradient centrifugation is a fundamental technique that allows for the isolation of specific cell populations from a heterogeneous mixture based on their size and density. This method is pivotal for a wide range of applications, from basic research in immunology and cell biology to clinical applications in diagnostics and cell therapy.

The principle of this technique lies in layering a cell suspension over a solution of a specific density (the density gradient medium) and then centrifuging the sample. During centrifugation, cells with a higher density than the medium will pellet at the bottom of the tube, while cells with a lower density will remain on top. Cells with a density similar to that of the medium will form a distinct layer at the interface between the medium and the sample layer. This allows for the effective separation and enrichment of target cell populations, such as peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes.

Data Presentation

The following table summarizes typical quantitative parameters for lymphocyte separation using a density gradient medium with a density of approximately 1.077 g/mL, which is characteristic of formulations containing salts of tri-iodobenzoic acid derivatives like metrizoate or diatrizoate, often in combination with polysucrose (e.g., Ficoll®).

ParameterValueNotes
Density of Separation Medium 1.077 - 1.080 g/mL at 20°CThis density is optimized for the separation of mononuclear cells from whole blood.[1]
Centrifugation Speed 400 - 800 x gThe centrifugal force should be sufficient to pellet erythrocytes and granulocytes while allowing mononuclear cells to band at the interface.[1][2][3]
Centrifugation Time 15 - 30 minutesA shorter duration may result in incomplete separation, while a longer time could lead to cell damage.[1]
Temperature Room Temperature (18-25°C)Maintaining a consistent temperature is important for reproducible results.
Blood Dilution 1:1 with a balanced salt solutionDilution of the blood sample reduces cell crowding and improves the sharpness of the resulting cell bands.
Sample to Medium Ratio e.g., 4 mL diluted blood to 3 mL mediumThis ratio can be scaled up or down depending on the volume of the starting sample and the size of the centrifuge tube.

Experimental Protocols

Protocol for the Isolation of Mononuclear Cells from Human Peripheral Blood

This protocol is a generalized procedure based on established methods for lymphocyte separation using density gradient media containing tri-iodobenzoic acid derivatives.

Materials:

  • This compound-based density gradient medium (density 1.077 g/mL), sterile-filtered and at room temperature.

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood.

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), calcium and magnesium-free.

  • Sterile conical centrifuge tubes (15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

  • Laminar flow hood for sterile work.

Procedure:

  • Preparation of Blood Sample:

    • Bring the anticoagulated whole blood to room temperature.

    • In a sterile conical tube, dilute the blood 1:1 with PBS or HBSS. For example, mix 5 mL of blood with 5 mL of PBS. Gently mix by inverting the tube.

  • Layering the Density Gradient:

    • Carefully pipette the desired volume of the this compound density gradient medium into a new sterile conical centrifuge tube. For a 15 mL tube, 3-4 mL of medium is typically used.

    • Slowly and carefully layer the diluted blood sample on top of the density gradient medium. This can be done by tilting the tube with the medium and letting the diluted blood run down the side of the tube. It is crucial to create a sharp interface between the two layers and to avoid mixing.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off. A slow deceleration is important to prevent disruption of the separated cell layers.

  • Harvesting Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible:

      • The top layer consisting of plasma and platelets.

      • A cloudy band at the interface containing the mononuclear cells (lymphocytes and monocytes).

      • The clear density gradient medium.

      • A pellet at the bottom of the tube containing red blood cells and granulocytes.

    • Carefully aspirate the top plasma layer without disturbing the mononuclear cell layer.

    • Using a sterile pipette, carefully collect the mononuclear cell layer at the interface and transfer it to a new sterile centrifuge tube.

  • Washing the Cells:

    • Add at least 3 volumes of PBS or HBSS to the collected mononuclear cells (e.g., 10 mL of buffer for every 1-2 mL of collected cells).

    • Gently resuspend the cells by inverting the tube or by gentle pipetting.

    • Centrifuge at 180-250 x g for 10 minutes at room temperature to pellet the cells. This lower speed is sufficient to pellet the lymphocytes while minimizing cell damage.

    • Carefully discard the supernatant.

    • Repeat the washing step one more time to ensure complete removal of the density gradient medium and platelets.

  • Cell Counting and Resuspension:

    • After the final wash, resuspend the cell pellet in an appropriate volume of cell culture medium or buffer for your downstream application.

    • Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability using a method such as trypan blue exclusion.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 Density Gradient Setup cluster_2 Centrifugation & Separation cluster_3 Cell Harvesting & Washing cluster_4 Final Steps start Start with Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS/HBSS start->dilute layer_blood Carefully Layer Diluted Blood onto Medium add_medium Add this compound Medium to Centrifuge Tube add_medium->layer_blood centrifuge Centrifuge at 400 x g for 30 min (Brake Off) layer_blood->centrifuge layers Formation of Distinct Layers: - Plasma - Mononuclear Cells (Interface) - Gradient Medium - RBC/Granulocyte Pellet centrifuge->layers collect_interface Aspirate Plasma & Collect Mononuclear Cell Layer wash1 Wash Cells with PBS/HBSS (Centrifuge at 200 x g) collect_interface->wash1 wash2 Repeat Washing Step wash1->wash2 resuspend Resuspend Cell Pellet in Desired Medium wash2->resuspend count Perform Cell Count and Viability Assessment resuspend->count end Isolated Mononuclear Cells Ready for Downstream Applications count->end

Caption: Experimental workflow for the isolation of mononuclear cells using this compound density gradient centrifugation.

G cluster_0 Principle of Separation cluster_1 Cell Migration Based on Density cluster_2 Outcome start Heterogeneous Cell Suspension (e.g., Diluted Blood) layering Layered over this compound Density Gradient Medium start->layering centrifugation Centrifugal Force Applied layering->centrifugation less_dense Less Dense Cells (Platelets, Plasma) Remain in Upper Layer equal_density Mononuclear Cells (Density ≈ Medium Density) Form a Band at the Interface more_dense Denser Cells (Granulocytes, Erythrocytes) Pellet at the Bottom result Separated Cell Populations for Isolation and Analysis

Caption: Logical relationship diagram illustrating the principle of cell separation by density.

References

Application Notes and Protocols for Virus Purification Using a Metrizoic Acid Gradient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of viruses is a critical step in virology research, vaccine development, and the production of viral vectors for gene therapy. Density gradient ultracentrifugation is a widely used method for separating viral particles from host cell contaminants based on their buoyant density. While various gradient media such as sucrose and cesium chloride are common, Metrizoic Acid and its salts (e.g., sodium metrizoate, diatrizoate) offer an alternative for the purification of certain viruses. This document provides a detailed protocol for virus purification using a this compound gradient, with a focus on Herpes Simplex Virus (HSV) and Hepatitis A Virus (HAV), for which this method has been documented.

This compound is a non-ionic, iodinated density gradient medium. Its application in virology has been noted for achieving high purification folds, particularly for enveloped viruses. The following protocols and data are compiled from published research to guide scientists in applying this technique.

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound or its derivatives for virus purification.

Table 1: Purification of Herpes Simplex Virus (HSV) Nucleocapsids with a Sodium Metrizoate Gradient

ParameterValueReference
VirusHerpes Simplex Virus (HSV)[1]
Gradient MaterialSodium Metrizoate[1]
Recovery of Nucleocapsids30-60%[1]
Purification from Host DNA900-fold[1]
Purification from Host Protein1700-fold[1]

Table 2: Purification of Hepatitis A Virus (HAV) with a Diatrizoate Gradient (Renografin-76)

ParameterValueReference
VirusHepatitis A Virus (HAV)
Gradient MaterialRenografin-76 (Diatrizoate)
Antigen Recovery~33%
Antigen Enrichment200-300-fold

Experimental Protocols

This section provides a detailed methodology for virus purification using a this compound gradient. The protocol is based on established methods, particularly the novel gradient formation technique described by Blomberg et al. (1976).

Protocol 1: Purification of Herpes Simplex Virus (HSV) Nucleocapsids using a Sodium Metrizoate Gradient

This protocol is adapted from the methods described for the purification of HSV nucleocapsids.

Materials:

  • Crude virus preparation (clarified cell lysate)

  • Sodium Metrizoate solution (e.g., 30-50% w/v in a suitable buffer)

  • Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Ultracentrifuge and appropriate rotors (e.g., swinging bucket rotor)

  • Ultracentrifuge tubes

  • Syringes and needles for sample loading and collection

  • Dialysis tubing or cassettes for desalting

Procedure:

  • Preparation of Crude Virus Lysate:

    • Infect susceptible host cells with HSV.

    • When cytopathic effect (CPE) is evident, harvest the infected cells.

    • Subject the cells to freeze-thaw cycles to release intracellular virions.

    • Clarify the lysate by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant containing the virus.

  • Preparation of the Linear this compound Gradient:

    • A linear density gradient can be formed by a simple and rapid freeze-thaw technique.

    • Fill an ultracentrifuge tube with a homogeneous solution of sodium metrizoate at the desired final average concentration (e.g., 40% w/v) in buffer.

    • Freeze the solution completely at -20°C or below.

    • Thaw the frozen solution at room temperature or 4°C. This process of freezing and thawing generates a linear density gradient.

  • Ultracentrifugation:

    • Carefully layer the clarified virus supernatant onto the top of the pre-formed this compound gradient.

    • Place the tubes in a swinging bucket rotor and load them into the ultracentrifuge.

    • Centrifuge at a high speed (e.g., 100,000 - 150,000 x g) for a sufficient duration to allow the virus particles to band at their isopycnic density (typically 2-4 hours). The optimal speed and time will need to be determined empirically for the specific virus and rotor combination.

  • Virus Band Collection:

    • After centrifugation, carefully remove the tubes from the rotor.

    • The virus band should be visible as an opalescent layer within the gradient.

    • Puncture the side of the tube with a needle attached to a syringe and carefully aspirate the virus band. Alternatively, fractions can be collected from the top or bottom of the tube.

  • Removal of this compound:

    • The collected virus fraction will contain a high concentration of this compound, which may need to be removed for downstream applications.

    • Dialyze the virus suspension against a suitable buffer (e.g., PBS) overnight at 4°C with multiple buffer changes. Use dialysis tubing with an appropriate molecular weight cut-off (MWCO) to retain the virus particles.

  • Storage:

    • Aliquot the purified virus and store at -80°C.

Visualizations

Experimental Workflow for Virus Purification

Virus_Purification_Workflow cluster_preparation Sample Preparation cluster_gradient Gradient Ultracentrifugation cluster_post_purification Post-Purification InfectedCells Infected Host Cells Lysis Cell Lysis (Freeze-Thaw) InfectedCells->Lysis Clarification Low-Speed Centrifugation Lysis->Clarification Supernatant Clarified Virus Supernatant Clarification->Supernatant Loading Layer Virus Supernatant Supernatant->Loading GradientPrep Prepare this compound Gradient (Freeze-Thaw Method) GradientPrep->Loading Ultracentrifugation Ultracentrifugation Loading->Ultracentrifugation VirusBand Virus Band Formation Ultracentrifugation->VirusBand Collection Collect Virus Band VirusBand->Collection Dialysis Dialysis (Removal of this compound) Collection->Dialysis PurifiedVirus Purified Virus Stock Dialysis->PurifiedVirus

Caption: Workflow for virus purification using a this compound gradient.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Viral Lysate Step1 Clarification (Removes large debris) Start->Step1 Input Step2 Gradient Centrifugation (Separates by density) Step1->Step2 Clarified Supernatant Step3 Band Collection (Isolates virus) Step2->Step3 Banded Virus End Pure Virus Step3->End Final Product

References

Application Notes and Protocols for Lymphocyte Separation from Whole Blood Using Metrizoate-Based Density Gradient Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of viable and pure lymphocyte populations from whole blood is a critical preliminary step for a wide range of applications in immunology, cell biology, and drug development. These applications include, but are not limited to, histocompatibility testing, in vitro cell-mediated immunity assays, and other procedures requiring purified lymphocyte preparations[1]. The density gradient centrifugation method, pioneered by Bøyum, offers a rapid, simple, and reliable technique for this purpose[1][2]. This method leverages differences in the buoyant density of various blood cell types.

Historically, this technique utilized a solution containing Ficoll, a high molecular weight sucrose polymer, and sodium metrizoate[1][2]. While many modern formulations have substituted sodium metrizoate with sodium diatrizoate, the fundamental principle remains unchanged. When anticoagulated and diluted whole blood is carefully layered over a density gradient medium and centrifuged, the components separate into distinct layers. Erythrocytes and granulocytes, which are denser, sediment to the bottom of the tube. Lymphocytes and other mononuclear cells (monocytes), being less dense, concentrate in a distinct band at the interface between the plasma and the separation medium. This allows for their simple and effective isolation.

These application notes provide a detailed protocol for the separation of lymphocytes from whole blood using a metrizoate-based density gradient medium, along with expected outcomes and troubleshooting.

Quantitative Data Summary

The efficiency of lymphocyte separation using metrizoate-based density gradient media can be assessed by purity, viability, and recovery of the isolated cells. The following table summarizes typical quantitative outcomes reported in the literature.

ParameterTypical ValueNotes
Purity of Separated Lymphocytes ~95%The purity of the isolated mononuclear cell fraction is consistently high, even with low initial proportions of lymphocytes.
Cell Viability >96%The viability of the separated lymphocytes is not significantly impaired by this separation procedure. Commercial media based on this principle also report high viability.
Recovery VariableLymphocyte recovery can be influenced by several factors, including the freshness of the blood sample and adherence to the protocol.

Experimental Protocol: Lymphocyte Separation via Density Gradient Centrifugation

This protocol is a generalized procedure based on the original Ficoll-Metrizoate method. It is recommended to use fresh blood (less than 2 hours old) for optimal results.

Materials:

  • Anticoagulated whole blood (e.g., treated with heparin, EDTA, or citrate)

  • Metrizoate-based density gradient medium (e.g., historical Ficoll-Metrizoate or modern analogues like Ficoll-Paque™ or Lymphocyte Separation Medium (LSM))

  • Sterile physiological saline or balanced salt solution (e.g., PBS)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Laminar flow hood for sterile work

Procedure:

  • Preparation of Blood Sample:

    • Bring the density gradient medium and blood sample to room temperature (18-25°C).

    • In a sterile centrifuge tube, dilute the anticoagulated whole blood with an equal volume of physiological saline or a balanced salt solution (1:1 ratio). Mix gently.

  • Density Gradient Layering:

    • Aseptically dispense 3 mL of the density gradient medium into a 15 mL conical centrifuge tube.

    • Carefully layer the diluted blood sample over the density gradient medium, minimizing the mixing of the two layers to create a sharp interface. This is a critical step for successful separation.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off. This allows the layers to form without disruption.

  • Isolation of Lymphocytes:

    • Following centrifugation, four distinct layers will be visible (from top to bottom):

      • Plasma

      • A cloudy band of mononuclear cells (lymphocytes and monocytes) at the plasma/medium interface

      • The clear density gradient medium

      • A pellet of erythrocytes and granulocytes at the bottom of the tube.

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean sterile pipette, carefully collect the band of mononuclear cells and transfer it to a new sterile centrifuge tube.

  • Washing the Isolated Cells:

    • Add at least 3 volumes of a balanced salt solution to the collected mononuclear cells to wash away platelets, plasma proteins, and residual separation medium.

    • Resuspend the cells by gently pipetting.

    • Centrifuge at 160-260 x g for 10 minutes at room temperature to pellet the lymphocytes.

    • Discard the supernatant.

    • Repeat the washing step one more time to ensure the removal of any remaining contaminants.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate medium for your downstream application (e.g., cell culture medium, freezing medium, or buffer for flow cytometry).

Visualizations

Experimental Workflow for Lymphocyte Separation

Lymphocyte_Separation_Workflow cluster_preparation Sample Preparation cluster_separation Density Gradient Separation cluster_isolation Cell Isolation & Washing start Start: Whole Blood dilute Dilute Blood 1:1 with Saline/PBS start->dilute layer Layer Diluted Blood over Metrizoate Medium dilute->layer centrifuge Centrifuge: 400 x g for 30-40 min layer->centrifuge collect Collect Lymphocyte Layer from Interface centrifuge->collect wash1 Wash with Saline/PBS (Centrifuge 160-260 x g) collect->wash1 wash2 Repeat Wash Step wash1->wash2 resuspend Resuspend in Appropriate Medium wash2->resuspend end End: Purified Lymphocytes resuspend->end Blood_Separation_Layers layers Plasma Mononuclear Cells (Lymphocytes) Density Gradient Medium Erythrocytes & Granulocytes

References

Preparation of Iso-osmotic Metrizoic Acid Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid, and more commonly its sodium salt, sodium metrizoate, is a high-density, iodinated compound historically used as an X-ray contrast agent.[1][2] Its ability to form dense solutions has also led to its use in cell separation techniques. However, for applications in cell culture, maintaining an iso-osmotic environment is crucial to prevent osmotic stress, which can lead to cell shrinkage or swelling, and ultimately, apoptosis or necrosis.[3][4] Standard cell culture media are typically formulated to have an osmolality between 280 and 320 mOsm/kg to match the physiological environment of the cells.[5] This document provides detailed application notes and protocols for the preparation and use of iso-osmotic this compound solutions in cell culture, along with important considerations regarding its cytotoxicity and potential effects on cellular signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of Sodium Metrizoate
PropertyValueReference
Molecular Weight 649.92 g/mol
Chemical Formula C₁₂H₁₀I₃N₂NaO₄
Appearance White to off-white powder-
Solubility in Water Soluble-
Table 2: Estimated Concentration of Sodium Metrizoate for Iso-osmotic Solution
Target Osmolality (mOsm/kg)Estimated Concentration (mg/mL)Estimated Molarity (mM)
290~94.2~145

Note: This is an estimation based on the theoretical properties of ionic solutions. The actual concentration may need to be adjusted based on empirical measurements using an osmometer.

Table 3: Summary of Reported Cytotoxicity of Iodinated Contrast Media
Cell LineContrast Agent(s)Observed EffectsReference
Human Endothelial CellsMeglumine MetrizoateDecreased cell viability-
Human Umbilical Vein Endothelial Cells (HUVECs)Diatrizoate, Ioxaglate, IopromideReduced proliferation and increased apoptosis-
Human Disc CellsIoxithalamate (ionic monomer)Time- and dose-dependent cell death (necrosis > apoptosis)-

Experimental Protocols

Protocol 1: Preparation of an Estimated Iso-osmotic Sodium Metrizoate Solution (290 mOsm/kg)

Materials:

  • Sodium Metrizoate powder (MW: 649.92 g/mol )

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile glassware and filtration units (0.22 µm filter)

  • Osmometer

Procedure:

  • Calculate the required mass of Sodium Metrizoate:

    • For a target osmolality of 290 mOsm/kg, and assuming Sodium Metrizoate dissociates into two osmoles (Na⁺ and Metrizoate⁻), the required molarity is approximately 145 mM.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 100 mL (0.1 L) of solution: Mass = 0.145 mol/L x 0.1 L x 649.92 g/mol = 9.42 g.

  • Dissolution:

    • Weigh 9.42 g of Sodium Metrizoate powder.

    • In a sterile beaker, dissolve the powder in approximately 80 mL of cell culture grade water.

    • Gently stir until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Volume Adjustment:

    • Transfer the solution to a 100 mL sterile volumetric flask.

    • Bring the final volume to 100 mL with cell culture grade water.

  • Sterilization and Osmolality Verification:

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Crucially, measure the osmolality of the final solution using a calibrated osmometer.

    • Adjust the concentration by adding more Sodium Metrizoate or sterile water as needed to reach the target osmolality of 290 ± 10 mOsm/kg.

  • Storage:

    • Store the sterile iso-osmotic solution at 2-8°C, protected from light.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • Sterile, 96-well cell culture plates

  • Iso-osmotic Sodium Metrizoate solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the iso-osmotic Sodium Metrizoate solution in complete culture medium. It is recommended to test a range of concentrations (e.g., from a high concentration down to very low concentrations) to determine the IC50 value.

    • Remove the old medium from the wells and add 100 µL of the diluted Metrizoate solutions. Include wells with medium only (blank) and cells with medium but no Metrizoate (negative control).

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of viability against the concentration of Sodium Metrizoate to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Iso-osmotic Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control start Start calculate Calculate Mass of Sodium Metrizoate start->calculate weigh Weigh Sodium Metrizoate calculate->weigh dissolve Dissolve in Cell Culture Grade Water weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol sterilize Sterile Filter (0.22 µm) adjust_vol->sterilize measure_osmo Measure Osmolality sterilize->measure_osmo adjust_conc Adjust Concentration (if necessary) measure_osmo->adjust_conc [Outside 280-300 mOsm/kg] end Store at 2-8°C measure_osmo->end [Within Range] adjust_conc->measure_osmo

Caption: Workflow for preparing a sterile, iso-osmotic Sodium Metrizoate solution.

Potential Impact of Hyperosmotic Stress on Cellular Signaling

G cluster_stress Stress Induction cluster_pathways Potential Cellular Response hyperosmotic Hyperosmotic this compound Solution mapk MAPK Pathway Activation (p38, JNK) hyperosmotic->mapk nfkb NF-κB Pathway Modulation hyperosmotic->nfkb apoptosis Apoptosis Induction (Caspase Activation) mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle nfkb->apoptosis

Caption: Potential signaling pathways affected by hyperosmotic stress.

Discussion and Important Considerations

  • Osmolality is Critical: The osmolality of the prepared solution is the most critical parameter for ensuring cell viability. It is strongly recommended to verify the osmolality of every prepared batch with an osmometer, as theoretical calculations can deviate from real-world values due to factors like the degree of dissociation.

  • Cytotoxicity: Iodinated contrast agents, including metrizoate, have been shown to induce cytotoxicity in a variety of cell types. The cytotoxic effects are often dose- and time-dependent and are linked to the high osmolality of the solutions. Therefore, even when using an iso-osmotic solution, it is essential to perform cytotoxicity assays on the specific cell line of interest to determine a safe working concentration.

  • Impact on Signaling Pathways: Hyperosmotic stress is known to activate various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK) and can modulate the NF-κB pathway. These pathways are involved in inflammation, apoptosis, and cell cycle regulation. While specific data on the effects of iso-osmotic this compound on these pathways is limited, researchers should be aware of the potential for unintended modulation of cellular signaling.

  • Purity of this compound/Sodium Metrizoate: For cell culture applications, it is imperative to use a high-purity grade of Sodium Metrizoate to avoid confounding effects from impurities.

Conclusion

The preparation of iso-osmotic this compound solutions for cell culture is achievable with careful attention to detail, particularly the empirical verification of osmolality. While this compound can be a useful tool for certain in vitro studies, its potential for cytotoxicity and modulation of cellular signaling pathways necessitates thorough validation for each specific application and cell type. The protocols and information provided herein serve as a comprehensive guide for researchers to prepare and utilize these solutions effectively and responsibly.

References

Application of Metrizoic Acid in Radiological Research: A Review of Historical Use and Comparative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metrizoic acid is an iodinated ionic monomer that was historically used as a high-osmolality contrast agent in various radiological studies.[1][2] Its primary application was in X-ray imaging, where its high iodine content provided radiopacity, enabling visualization of blood vessels, the urinary tract, and other anatomical structures.[1][3] However, due to its high osmolality, this compound was associated with a higher incidence of adverse reactions compared to the newer, non-ionic, low-osmolality contrast media that have largely replaced it in clinical practice.[1]

The primary research applications of this compound have been in comparative studies, serving as a benchmark against which newer contrast agents were evaluated for safety and efficacy. These studies provide valuable data on the impact of osmolality and ionic structure on patient tolerance and image quality. The main areas of investigation included:

  • Urography: Assessing the quality of opacification of the renal parenchyma and pelvicalyceal system, and monitoring for nephrotoxic effects.

  • Angiography: Visualizing blood vessels and cardiac chambers, with a focus on hemodynamic effects and patient discomfort.

  • Computed Tomography (CT): Evaluating enhancement efficiency in brain imaging.

The mechanism of action for this compound as a contrast agent is based on the X-ray attenuation properties of the iodine atoms in its structure. Being a water-soluble, nephrotropic agent, it is excreted by the kidneys, allowing for visualization of the urinary tract.

Quantitative Data Summary

The following tables summarize quantitative data from various comparative radiological research studies involving this compound.

Table 1: Adverse Reactions in Urography Studies

Contrast AgentNumber of PatientsIncidence of Mild to Moderate Adverse EffectsStudy PopulationReference
Metrizoate50031.2%Adults (10-80 years)
Iohexol5007.7%Adults (10-80 years)
Metrizoate15100%Children
Iohexol1723.5%Children

Table 2: Image Quality in Urography Studies

Contrast AgentGood to Excellent Overall QualityPoor Overall QualityStudy PopulationReference
Metrizoate91.1%7.5%Adults (10-80 years)
Iohexol97.8%1.6%Adults (10-80 years)

Table 3: Complications in Phlebography

Contrast AgentNumber of PatientsPost-Phlebographic Thrombotic ComplicationsStudy PopulationReference
Metrizoate (200 mg I/ml)1937%Adults
Iohexol (240 mg I/ml)240%Adults
Iohexol (300 mg I/ml)80%Adults

Table 4: Adverse Reactions in Brain CT

Contrast AgentNumber of PatientsIncidence of Minor ReactionsStudy PopulationReference
Metrizoate1059.5%Adults
Iohexol1050.95%Adults

Experimental Protocols

The following are reconstructed experimental protocols based on the methodologies described in the cited research articles.

Protocol 1: Comparative Double-Blind Study of Metrizoate and Iohexol in Urography

Objective: To compare the safety and efficacy of intravenously administered metrizoate and iohexol as contrast media for urography.

Methodology:

  • Patient Recruitment: 1,000 consecutive patients aged 10 to 80 years scheduled for intravenous urography were enrolled.

  • Randomization: Patients were randomly assigned to one of two groups in a double-blind manner.

    • Group A: Received metrizoate.

    • Group B: Received iohexol.

  • Contrast Administration: The assigned contrast medium was administered intravenously.

  • Image Acquisition: Urographic images were obtained.

  • Data Collection:

    • Adverse Effects: All mild to moderate adverse effects were recorded.

    • Image Quality: The quality of parenchymal opacification, pelvocalyceal opacification, and overall image quality were assessed.

  • Data Analysis: The incidence of adverse effects and the quality of urograms were compared between the two groups.

Protocol 2: Assessment of Renal Function in Children Following Urography with Metrizoate or Iohexol

Objective: To evaluate the influence of metrizoate and iohexol on renal function in children undergoing urography.

Methodology:

  • Patient Recruitment: Thirty-two children were enrolled in a double-blind study.

  • Randomization: Patients were randomized to receive either metrizoate (n=15) or iohexol (n=17).

  • Contrast Administration: The assigned contrast medium was administered for urography.

  • Urine and Blood Sampling:

    • Urine samples were collected before and at 4 and 16 hours post-injection to measure alkaline phosphatase, beta-2-microglobulin, and albumin.

    • Blood samples were taken to determine serum creatinine levels.

  • Glomerular Filtration Rate (GFR) Measurement:

    • Baseline GFR was determined using the single injection 99Tcm-DTPA-technique before urography in a subset of patients (9 in the metrizoate group, 11 in the iohexol group).

    • Post-urography GFR was measured 3 to 4 hours after contrast injection by assessing the plasma disappearance of the contrast medium using X-ray fluorescence.

  • Adverse Reaction Monitoring: The occurrence of mild to moderate adverse reactions was recorded for all patients.

  • Data Analysis: Changes in urine and blood parameters, GFR, and the incidence of adverse reactions were compared between the two groups.

Visualizations

G cluster_protocol1 Workflow: Comparative Urography Study P1_Start Patient Recruitment (1000 consecutive patients) P1_Rand Randomization (Double-Blind) P1_Start->P1_Rand P1_GroupA Group A: Metrizoate P1_Rand->P1_GroupA P1_GroupB Group B: Iohexol P1_Rand->P1_GroupB P1_Admin Intravenous Contrast Administration P1_GroupA->P1_Admin P1_GroupB->P1_Admin P1_Image Urographic Imaging P1_Admin->P1_Image P1_Data Data Collection (Adverse Effects, Image Quality) P1_Image->P1_Data P1_Analysis Comparative Analysis P1_Data->P1_Analysis G cluster_protocol2 Workflow: Pediatric Renal Function Study P2_Start Patient Recruitment (32 children) P2_Rand Randomization (Double-Blind) P2_Start->P2_Rand P2_GroupA Group A: Metrizoate (n=15) P2_Rand->P2_GroupA P2_GroupB Group B: Iohexol (n=17) P2_Rand->P2_GroupB P2_Baseline Baseline GFR & Sample Collection P2_GroupA->P2_Baseline P2_GroupB->P2_Baseline P2_Admin Contrast Administration for Urography P2_Baseline->P2_Admin P2_PostAdmin Post-Contrast GFR & Sample Collection P2_Admin->P2_PostAdmin P2_Monitor Adverse Reaction Monitoring P2_Admin->P2_Monitor P2_Analysis Comparative Analysis of Renal Function & Safety P2_PostAdmin->P2_Analysis P2_Monitor->P2_Analysis

References

Metrizoic Acid as a tool for studying cellular density

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid, an iodinated benzoic acid derivative, has historically been utilized as an X-ray contrast agent due to its high electron density.[1][2] In the realm of cell biology, its utility extends to the formation of density gradients, enabling the separation and analysis of cells based on their buoyant density.[3] This property allows for the enrichment of specific cell populations and opens avenues for investigating cellular density as a biophysical parameter.

Cellular density is a reflection of a cell's composition, including its water content, macromolecular concentration, and organelle content. Alterations in cellular density have been associated with various physiological and pathological processes, including cell cycle progression, differentiation, and disease states. Therefore, the ability to measure and study cellular density provides a valuable tool for fundamental research and drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool for studying cellular density through isopycnic centrifugation.

Physicochemical Properties of this compound Solutions

PropertyValueReference
Molecular Weight 627.94 g/mol [2]
Osmolality High; solutions can reach up to 2100 mOsm/kg. This hypertonicity can cause cell shrinkage.
Viscosity 3.4 cP at 37°C for a solution with an iodine content of 370-440 mg/ml.
Solubility Soluble in methanol. The salt form, sodium metrizoate, is used for aqueous solutions.

Note: Due to the high osmolality of this compound solutions, it is crucial to consider its effects on cell volume and viability. The hypertonic nature of the medium can cause cells to lose water and shrink, thereby increasing their buoyant density. It is recommended to use an isotonic control and to assess cell viability post-centrifugation.

Experimental Protocols

Protocol 1: Preparation of a Discontinuous this compound Density Gradient

This protocol describes the preparation of a multi-step (discontinuous) density gradient. This type of gradient is useful for separating cells into distinct density fractions.

Materials:

  • This compound (or its sodium salt)

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Distilled water

  • Centrifuge tubes (e.g., 15 mL or 50 mL conical tubes)

  • Serological pipettes

  • Refractometer or densitometer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of sodium metrizoate in a physiologically buffered saline solution (e.g., PBS). The concentration will depend on the desired density range. Note: Due to the lack of a standard concentration-to-density conversion table, it is recommended to start with a high concentration (e.g., 50% w/v) and dilute from there.

  • Preparation of Gradient Layers:

    • Prepare a series of dilutions of the stock solution with the buffered saline to create solutions of decreasing density. For example, to create a four-step gradient, you might prepare solutions of 40%, 30%, 20%, and 10% (w/v) sodium metrizoate.

    • Measure the density of each solution using a refractometer or densitometer. This is a critical step for reproducibility.

  • Layering the Gradient:

    • Carefully layer the solutions of different densities into a centrifuge tube, starting with the highest density solution at the bottom.

    • To avoid mixing, place the pipette tip against the wall of the tube just above the previous layer and dispense the next solution slowly and steadily.

  • Gradient Storage:

    • It is best to use the prepared gradients immediately to avoid diffusion between the layers, which would disrupt the discontinuous nature of the gradient.

Workflow for Preparing a Discontinuous Density Gradient:

G cluster_prep Gradient Preparation cluster_layer Gradient Formation start Prepare Stock This compound Solution dilute Create Serial Dilutions start->dilute Dilute with buffer measure Measure Density of Each Dilution dilute->measure layer_high Layer Highest Density Solution measure->layer_high layer_mid Layer Intermediate Density Solutions layer_high->layer_mid Sequentially layer_low Layer Lowest Density Solution layer_mid->layer_low end Gradient Ready layer_low->end Ready for Cell Loading

Caption: Workflow for preparing a discontinuous this compound density gradient.

Protocol 2: Isopycnic Centrifugation for Cellular Density Determination

This protocol outlines the use of a prepared this compound gradient to determine the buoyant density of a cell population.

Materials:

  • Prepared discontinuous this compound density gradient

  • Cell suspension in a suitable buffer (e.g., PBS with 1% BSA)

  • Swinging-bucket rotor centrifuge

  • Pasteur pipettes or equivalent for cell collection

  • Microscope and hemocytometer or automated cell counter

  • Reagents for viability staining (e.g., Trypan Blue or a fluorescent live/dead assay)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of the cells of interest at a concentration of 1-10 x 10^6 cells/mL. Ensure the cells are well-dispersed and free of clumps.

  • Loading Cells onto the Gradient:

    • Carefully layer the cell suspension on top of the pre-formed this compound gradient.

  • Centrifugation:

    • Centrifuge the tubes in a swinging-bucket rotor. The optimal centrifugation force and time will depend on the cell type and the gradient characteristics and must be determined empirically. A starting point could be 400 x g for 30 minutes at room temperature with the brake off.

  • Fraction Collection:

    • After centrifugation, cells will band at the interface of the layers that corresponds to their buoyant density.

    • Carefully aspirate each band of cells from the top of the gradient using a clean pipette for each fraction.

  • Cell Washing and Analysis:

    • Wash the collected cells with an excess of buffer (e.g., PBS) to remove the this compound. Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.

    • Resuspend the cell pellets in a known volume of buffer.

    • Determine the cell count and assess viability for each fraction.

  • Density Determination:

    • The density of the cells in each fraction is equal to the density of the this compound solution at the interface where the cells banded.

Workflow for Isopycnic Centrifugation and Analysis:

G cluster_exp Experiment cluster_analysis Analysis load Load Cell Suspension onto Gradient centrifuge Centrifuge (Swinging Bucket) load->centrifuge collect Collect Cell Fractions from Interfaces centrifuge->collect wash Wash Cells to Remove this compound collect->wash count Cell Counting wash->count viability Viability Assessment wash->viability end Cell Density Profile count->end Determine Cell Number per Fraction end2 Viability Data viability->end2 Assess Cell Health

Caption: Workflow for cellular density analysis using this compound gradients.

Protocol 3: Assessment of Cell Viability Post-Centrifugation

Due to the hyperosmotic nature of this compound solutions, it is essential to assess cell viability after separation.

Materials:

  • Cell fractions collected from the density gradient

  • Trypan Blue solution (0.4%)

  • Hemocytometer and microscope

  • Alternatively, a fluorescence-based live/dead cell viability kit

Procedure (Trypan Blue Exclusion Method):

  • Mix a small aliquot of the washed cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Data Presentation

Quantitative data from cellular density studies using this compound gradients should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Data from a Discontinuous this compound Gradient Experiment

Fraction NumberThis compound Concentration (% w/v)Measured Density (g/mL)Total Cells Recovered% Viability
1101.0501.2 x 10^595%
2201.1003.5 x 10^692%
3301.1508.9 x 10^588%
4401.2005.1 x 10^485%
Pellet->1.2002.0 x 10^470%

Signaling Pathways and Logical Relationships

Changes in cellular density can be linked to various signaling pathways that regulate cell growth, proliferation, and metabolism. For instance, the activation of pathways like PI3K/AKT/mTOR is known to promote cell growth and biomass accumulation, which can influence cell density.

Logical Relationship between Cellular Processes and Density:

G cluster_stimuli External/Internal Stimuli cluster_pathway Signaling Pathways cluster_processes Cellular Processes cluster_density Biophysical Outcome stimuli Growth Factors, Nutrient Availability pathway e.g., PI3K/AKT/mTOR stimuli->pathway growth Cell Growth & Biomass Accumulation pathway->growth metabolism Altered Metabolism pathway->metabolism density Change in Cellular Density growth->density metabolism->density

Caption: Relationship between signaling pathways and cellular density.

Conclusion

This compound provides a valuable, albeit challenging, tool for the investigation of cellular density. The protocols outlined here, in conjunction with careful consideration of the physicochemical properties and potential cellular effects of this compound, offer a framework for researchers to explore this important biophysical parameter. Due to the limited availability of precise data for this compound solutions, empirical determination of gradient properties and optimization of centrifugation conditions are critical for successful and reproducible experiments.

References

In Vitro Applications of Metrizoic Acid in Toxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metrizoic acid, also known as metrizoate in its salt form, is an iodinated contrast medium that was historically used for X-ray imaging procedures such as angiography and urography.[1] Due to its high osmolality, it was associated with a higher risk of allergic reactions compared to lower osmolar contrast agents, leading to its discontinuation in some regions.[1][2] Despite its historical use, there is a notable scarcity of publicly available in vitro toxicology data for this compound.

These application notes provide a framework for assessing the in vitro toxicology of this compound, drawing upon established methodologies for similar high-osmolality iodinated contrast agents. The provided protocols are intended as a guide for researchers to generate foundational data on the potential cytotoxic, genotoxic, and other toxicological effects of this compound.

Health and Safety

The Safety Data Sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Another SDS classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC12H11I3N2O4
Molecular Weight627.94 g/mol
AppearancePowder
Storage2 years at -20°C (Powder)

Postulated Mechanisms of Toxicity

Based on studies of other high-osmolality iodinated contrast media, the primary mechanism of in vitro toxicity for this compound is likely related to its hyperosmolality. This can induce osmotic stress on cells, leading to cell shrinkage, disruption of cellular processes, and ultimately cell death. Direct cytotoxicity of the molecule itself, independent of osmolality, may also contribute to its toxic effects.

Experimental Protocols

The following are detailed protocols for key in vitro toxicology assays that can be adapted to study this compound.

General Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cell line (e.g., LLC-PK1 renal tubular epithelial cells, human umbilical vein endothelial cells (HUVECs))

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells have compromised membranes that allow the dye to enter, staining the cytoplasm blue.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, detach the cells using Trypsin-EDTA and resuspend them in complete culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition.

Apoptosis and Necrosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Visualizations

Experimental_Workflow_for_In_Vitro_Toxicology_of_Metrizoic_Acid cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis prep Prepare this compound Stock Solution cells Culture Target Cells (e.g., LLC-PK1, HUVEC) treat Treat Cells with Serial Dilutions of this compound cells->treat mtt MTT Assay (Metabolic Activity) treat->mtt tb Trypan Blue Assay (Membrane Integrity) treat->tb apop Annexin V/PI Staining (Apoptosis/Necrosis) treat->apop analysis Calculate % Viability, % Apoptosis Determine IC50 mtt->analysis tb->analysis apop->analysis

Caption: General experimental workflow for assessing the in vitro toxicity of this compound.

Caption: Postulated signaling pathway for toxicity induced by high-osmolality contrast media like this compound.

Conclusion

While specific in vitro toxicological data for this compound is limited in the public domain, the protocols and information provided here offer a robust starting point for its evaluation. By employing standard assays for cytotoxicity, membrane integrity, and cell death, researchers can generate crucial data to understand the potential toxicological profile of this compound. The primary focus of such studies should be on the effects of osmolality, with appropriate osmotic controls (e.g., mannitol) included in the experimental design. Further investigation into more specific mechanisms, such as genotoxicity and effects on cellular signaling pathways, would provide a more comprehensive understanding of the in vitro toxicology of this compound.

References

Application Notes and Protocols for Cell Separation Using Metrizoic Acid in Combination with Ficoll

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific cell populations from heterogeneous samples is a critical first step for a wide range of applications in research, diagnostics, and drug development. Density gradient centrifugation using a combination of Ficoll and a salt of Metrizoic Acid (commonly sodium metrizoate or its substitute, sodium diatrizoate) is a well-established and widely used method for the separation of mononuclear cells—such as lymphocytes and monocytes—from peripheral blood, bone marrow, and cord blood.[1]

This technique leverages the differences in the buoyant density of various cell types. The Ficoll-Metrizoate medium is a high-density solution that allows for the separation of cells into distinct layers upon centrifugation.[1][2] During this process, erythrocytes and granulocytes, which have a higher density, sediment to the bottom of the tube, while mononuclear cells, having a lower density, form a distinct band at the interface between the plasma and the density gradient medium.[1] This method is valued for its simplicity, rapidity, and the high viability of the separated cells.[3]

These application notes provide a detailed protocol for the isolation of mononuclear cells using a Ficoll-Metrizoic Acid solution, a summary of expected quantitative outcomes, troubleshooting guidance, and a visual representation of the experimental workflow.

Data Presentation: Quantitative Outcomes of Cell Separation

The efficiency of mononuclear cell separation using Ficoll-Metrizoate can be assessed by measuring cell viability, purity, and yield. The following table summarizes typical quantitative data obtained from studies utilizing this method.

ParameterFicoll-Metrizoate MethodAlternative Methods (e.g., SepMate, CPT)Key Considerations
Cell Viability >95%~100% (by Trypan Blue exclusion)Viability can be affected by the age of the blood sample and processing delays.
Mononuclear Cell Purity 94-98%Variable, may have higher erythrocyte contamination with CPTsPurity can be influenced by the proper collection of the buffy coat and washing steps.
Mononuclear Cell Yield/Recovery ~25-62%~70% higher recovery with SepMate and CPTsYield is dependent on the initial cell concentration and the dilution of the blood sample.
Leukocyte Recovery >90%Not always specifiedRefers to the recovery of all white blood cells, not just mononuclear cells.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of mononuclear cells from peripheral blood using a Ficoll-Metrizoate density gradient medium.

Materials
  • Ficoll-Metrizoate solution (e.g., Ficoll-Paque™, Lymphoprep™) with a density of 1.077 g/mL

  • Anticoagulated whole blood (using EDTA, heparin, or citrate)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Laminar flow hood (for sterile applications)

Protocol: Mononuclear Cell Isolation from Peripheral Blood
  • Preparation of Blood Sample:

    • Bring the Ficoll-Metrizoate solution and the blood sample to room temperature (18-20°C).

    • Dilute the anticoagulated whole blood 1:1 with PBS in a sterile conical tube. For example, mix 5 mL of blood with 5 mL of PBS. Gentle mixing is crucial to avoid cell damage.

  • Layering the Density Gradient:

    • Carefully pipette the desired volume of Ficoll-Metrizoate solution into a new conical tube. For a 15 mL tube, 3-4 mL is typically used.

    • Slowly and carefully layer the diluted blood sample on top of the Ficoll-Metrizoate solution. Hold the tube at an angle and allow the blood to run down the side of the tube to create a sharp interface and prevent mixing of the layers.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C). Ensure that the centrifuge brake is turned off to prevent disruption of the cell layers upon deceleration.

  • Harvesting Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible:

      • The top layer consists of plasma.

      • The second layer, a "buffy coat" at the plasma/Ficoll-Metrizoate interface, contains the mononuclear cells.

      • The third layer is the Ficoll-Metrizoate solution.

      • The bottom pellet contains erythrocytes and granulocytes.

    • Carefully aspirate and discard the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new sterile conical tube.

  • Washing the Cells:

    • Add at least 3 volumes of PBS to the collected mononuclear cells (e.g., for 1 mL of collected cells, add 3 mL of PBS).

    • Resuspend the cells by gentle pipetting.

    • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells. This lower speed centrifugation helps to remove platelets.

    • Carefully aspirate and discard the supernatant.

    • Repeat the washing step one or two more times to ensure the removal of residual Ficoll-Metrizoate solution and platelets.

  • Final Cell Preparation:

    • After the final wash, resuspend the cell pellet in the appropriate medium for your downstream application (e.g., cell culture medium, freezing medium, or buffer for flow cytometry).

    • Perform a cell count and assess viability using a method such as Trypan Blue exclusion.

Visualizing the Workflow and Cell Separation

The following diagrams illustrate the logical workflow of the cell separation protocol.

G cluster_prep Sample Preparation cluster_gradient Density Gradient Setup cluster_centrifugation Separation cluster_harvest Harvesting & Washing start Start: Anticoagulated Whole Blood dilute Dilute 1:1 with PBS start->dilute layer Carefully layer diluted blood onto Ficoll ficoll Add Ficoll-Metrizoate to a new tube ficoll->layer centrifuge Centrifuge at 400g for 30-40 min (brake off) layer->centrifuge collect Collect Mononuclear Cells (Buffy Coat) centrifuge->collect wash1 Wash with PBS (100-250g for 10 min) collect->wash1 wash2 Repeat Wash wash1->wash2 resuspend Resuspend in appropriate medium wash2->resuspend end Isolated Mononuclear Cells resuspend->end

Caption: Experimental workflow for mononuclear cell isolation.

G cluster_tube Cell Layers After Centrifugation plasma Plasma buffy Mononuclear Cells (Buffy Coat) ficoll Ficoll-Metrizoate pellet Erythrocytes & Granulocytes

Caption: Diagram of cell layers post-centrifugation.

References

Troubleshooting & Optimization

Troubleshooting poor separation in Metrizoic Acid density gradients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor separation with Metrizoic Acid density gradients. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why are my cell bands diffuse or poorly resolved?

Poor resolution of cell bands is a common issue and can stem from several factors related to the gradient itself, the sample, or the centrifugation parameters.

  • Sub-optimal Gradient Shape: The slope of your density gradient may not be optimal for separating your specific cell populations. A gradient that is too steep may result in broad, overlapping bands, while a shallow gradient may not provide enough of a density difference to resolve distinct populations.

  • Gradient Diffusion: Over time, a pre-formed gradient will naturally diffuse, leading to a loss of resolution. It is best to use gradients as soon as possible after preparation.[1]

  • Incorrect Centrifugation Time or Speed: If the centrifugation time is too short, cells may not have had enough time to migrate to their isopycnic point (the point where their density equals the density of the gradient medium). Conversely, if the time is too long or the speed is too high, cells can overshoot their isopycnic point and pellet at the bottom of the tube.

  • Sample Overload: Applying too much sample to the gradient can lead to aggregation and poor separation.[2] The high concentration of particles in the sample zone can cause unpredictable movements and changes in zone shapes.[2]

Troubleshooting Steps:

  • Optimize the Gradient: Experiment with different concentration ranges of this compound to create a gradient with a shallower or steeper slope.

  • Minimize Diffusion: Prepare gradients immediately before use. If storage is necessary, keep them at reduced temperatures to slow diffusion.[1]

  • Adjust Centrifugation Parameters: Perform a time-course and speed-optimization experiment to determine the ideal centrifugation conditions for your specific cell type and rotor.

  • Reduce Sample Load: Decrease the amount of sample layered onto the gradient.

2. I see a precipitate in my this compound solutions. What is causing this?

Precipitation in this compound solutions is most commonly due to a drop in pH.

  • Acidic Conditions: this compound is a weak acid.[3] The sodium or methylglucamine salts of this compound are soluble, but the parent acid can precipitate if the pH of the solution becomes acidic.

Troubleshooting Steps:

  • Maintain Neutral or Slightly Alkaline pH: Ensure that all buffers and solutions used to prepare your this compound gradients have a pH of 7.0 or higher.

  • Check pH of Sample: The pH of your cell suspension can also affect the gradient. Ensure your sample buffer is adequately buffered to a physiological pH.

3. My cells appear shrunken or lysed after centrifugation. What is the problem?

Cell damage is often a result of osmotic stress caused by the high osmolality of this compound solutions.

  • Hypertonicity: this compound solutions are known to have high osmolality. When cells are placed in a hypertonic environment, water will move out of the cells, causing them to shrink (crenation). In some cases, this can lead to cell death.

Troubleshooting Steps:

  • Prepare Isotonic Solutions: It is crucial to adjust the osmolality of your this compound solutions to be isotonic with your cells (typically around 290 mOsm/kg for mammalian cells). This can be achieved by diluting the this compound with a balanced salt solution or a specific buffer.

4. My cells are clumping together in the gradient. How can I prevent this?

Cell clumping is a frequent problem in cell separation experiments and can significantly impact the quality of the separation.

  • Release of DNA from Dead Cells: The most common cause of cell clumping is the release of sticky DNA from lysed or dying cells.

  • Over-digestion with Enzymes: Excessive use of enzymes like trypsin during tissue dissociation can damage cell membranes and promote aggregation.

  • Presence of Divalent Cations: Calcium and magnesium ions can sometimes promote cell-cell adhesion.

Troubleshooting Steps:

  • Add DNase I: Include DNase I in your cell suspension buffer to break down extracellular DNA.

  • Optimize Enzyme Digestion: Titrate the concentration and incubation time of your dissociation enzymes to minimize cell damage.

  • Use Chelating Agents: In some cases, adding a chelating agent like EDTA to your buffers can help reduce clumping.

  • Filter the Cell Suspension: Pass your cell suspension through a cell strainer to remove large clumps before loading it onto the gradient.

Experimental Protocols

Protocol 1: Preparation of an Isotonic this compound Gradient

This protocol provides a general method for preparing a two-step discontinuous gradient. The concentrations should be optimized for your specific application.

Materials:

  • This compound salt (e.g., sodium metrizoate)

  • Deionized water

  • 10x concentrated balanced salt solution (e.g., PBS or HBSS)

  • 1 M HEPES buffer, pH 7.4

  • DNase I (optional)

  • Centrifuge tubes

  • Pipettes

Methodology:

  • Prepare a Stock Isotonic this compound (SIM) Solution (e.g., 60% w/v):

    • Dissolve the this compound salt in deionized water to achieve the desired high concentration (e.g., 60% w/v).

    • To make this stock solution isotonic, add a balanced salt solution and buffer. A common approach is to prepare the stock in a buffered saline solution.

  • Prepare Working Solutions:

    • Prepare your desired higher and lower density solutions by diluting the SIM solution with an isotonic buffer (e.g., PBS or HBSS with 10mM HEPES, pH 7.4).

    • Example for a 30% and 15% gradient:

      • 30% Solution: Mix 5 ml of 60% SIM with 5 ml of isotonic buffer.

      • 15% Solution: Mix 2.5 ml of 60% SIM with 7.5 ml of isotonic buffer.

  • Verify Osmolality:

    • Use an osmometer to check the osmolality of your working solutions. Adjust with water or concentrated buffer as needed to achieve an osmolality of ~290 mOsm/kg.

  • Create the Gradient:

    • Carefully layer the higher density solution (30%) at the bottom of the centrifuge tube.

    • Gently overlay the lower density solution (15%) on top of the higher density solution.

  • Load the Sample:

    • Prepare your cell suspension in an isotonic buffer. If clumping is an issue, add DNase I to a final concentration of 10-20 µg/ml.

    • Carefully layer the cell suspension on top of the gradient.

  • Centrifugation:

    • Centrifuge according to your optimized protocol.

Protocol 2: pH Adjustment of this compound Solutions

Materials:

  • This compound solution

  • pH meter

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Magnetic stirrer and stir bar

Methodology:

  • Place the this compound solution in a beaker with a magnetic stir bar and place it on a magnetic stirrer.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Immerse the pH electrode in the solution and begin gentle stirring.

  • Monitor the pH reading.

  • If the pH is too low (acidic), add 0.1 M NaOH dropwise while continuously monitoring the pH until the desired pH (typically 7.0-7.4) is reached.

  • If the pH is too high (alkaline), add 0.1 M HCl dropwise until the desired pH is reached.

  • Allow the pH to stabilize before taking the final reading.

Data Presentation

Table 1: Physical Properties of Common Iodinated Density Gradient Media

PropertyThis compound (as Metrizoate)Nycodenz® (Iohexol)Iodixanol
Molecular Weight ~628 g/mol (acid form)821 g/mol 1550 g/mol
Ionic Nature IonicNon-ionicNon-ionic
Osmolality HighLowIso-osmotic up to 1.32 g/mL
Viscosity at 37°C 3.4 cP (concentration dependent)Lower than IodixanolHigher than Nycodenz®
pH Sensitivity Precipitates in acidic conditionsStable over a wide pH rangeStable over a wide pH range

Note: This table provides a comparative overview. Specific values can vary based on the salt form and concentration of the solutions.

Visualizations

Troubleshooting_Workflow Start Poor Separation DiffuseBands Diffuse/Poorly Resolved Bands Start->DiffuseBands Precipitate Precipitate in Solution Start->Precipitate CellDamage Cell Damage (Shrinking/Lysis) Start->CellDamage Clumping Cell Clumping Start->Clumping Sol_Gradient Optimize Gradient Shape DiffuseBands->Sol_Gradient Cause: Sub-optimal gradient Sol_TimeSpeed Optimize Centrifugation Time/Speed DiffuseBands->Sol_TimeSpeed Cause: Incorrect parameters Sol_Load Reduce Sample Load DiffuseBands->Sol_Load Cause: Sample overload Sol_pH Adjust pH to >7.0 Precipitate->Sol_pH Cause: Acidic pH Sol_Osmolality Prepare Isotonic Solutions CellDamage->Sol_Osmolality Cause: Hyperosmolality Sol_DNase Add DNase I Clumping->Sol_DNase Cause: DNA from lysed cells Sol_Filter Filter Cell Suspension Clumping->Sol_Filter Cause: Aggregates

Caption: Troubleshooting workflow for poor separation.

Isotonic_Prep_Workflow Start Start: Prepare Stock this compound Dilute Dilute Stock with Isotonic Buffer Start->Dilute Measure Measure Osmolality Dilute->Measure Check Is Osmolality ~290 mOsm/kg? Measure->Check Adjust Adjust with Water or Buffer Adjust->Measure Ready Isotonic Solution Ready Check->Adjust No Check->Ready Yes

Caption: Workflow for preparing isotonic solutions.

References

Technical Support Center: Optimizing Metrizoic Acid Gradients

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metrizoic Acid gradient optimization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-resolution separations in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in density gradients?

A1: this compound is an iodinated benzoic acid derivative. In the form of its salts (metrizoates), it is used as a density gradient medium for the separation of biological particles such as cells and organelles. Its high density allows for the creation of gradients that can separate particles based on their buoyant density (isopycnic separation) or their size and shape (rate-zonal separation).[1] A non-ionic derivative, Metrizamide, is also commonly used as it forms solutions with relatively low viscosity.

Q2: What are the key parameters to consider when optimizing a this compound gradient?

A2: The resolution of your separation is influenced by several factors:

  • Gradient Shape: The choice between a continuous (linear) or discontinuous (step) gradient will depend on your specific application. Continuous gradients are often used for high-resolution separation of components with similar densities, while discontinuous gradients are effective for separating distinct cell populations.

  • Centrifugation Speed and Time: Higher speeds and longer times can lead to tighter bands but may also cause cell stress or damage. These parameters must be empirically optimized for each cell type and rotor.[2]

  • Temperature: Temperature affects the viscosity and density of the gradient medium. Running centrifugations at 4°C is common to maintain cell viability and sample integrity.

  • Sample Load: Overloading the gradient with too much sample can lead to poor separation and band broadening.

  • Osmolality: this compound solutions are known to be hyperosmolar, which can affect cell size and density by causing water to leave the cells. It is crucial to adjust the osmolality of the gradient solutions to match that of the cells being separated, typically by adding buffers or salts.

Q3: Should I use a continuous or discontinuous gradient?

A3: Use a discontinuous (step) gradient when you want to separate a few distinct cell populations with significantly different densities. Cells will accumulate at the interfaces between the layers. Use a continuous gradient for separating cells or organelles that have very similar densities, as it provides higher resolution over a specific density range.

Troubleshooting Guide

Issue 1: Poor or No Separation of Bands

Potential Cause Solution
Incorrect Gradient Range The density range of your gradient may not be suitable for your sample. Measure the density of your target particles and adjust the gradient to bracket this range.
Suboptimal Centrifugation The centrifugation speed may be too low or the run time too short. Incrementally increase the speed (RCF) or time. Conversely, if bands are smeared towards the bottom, the run may be too long or fast.
Gradient Disturbance The gradient may have been disturbed during sample loading. Layer the sample slowly and carefully onto the top of the gradient. Using a peristaltic pump or a syringe with a wide-bore needle can help.
Viscosity Too High High viscosity can impede particle separation, requiring longer centrifugation times. This compound solutions can be viscous; ensure the temperature is controlled, as lower temperatures increase viscosity.

Issue 2: Diffuse or Smeared Bands

Potential Cause Solution
Sample Overload Too much sample was loaded onto the gradient. Reduce the amount of protein or the number of cells in the sample volume.
Cell Aggregation Cells are clumping together, preventing proper separation. Ensure single-cell suspension before loading. Consider adding EDTA (1-5 mM) to the sample and gradient solutions to inhibit cation-dependent cell adhesion.
Diffusion During Storage If the gradient was prepared long before use, or if there was a long delay between centrifugation and analysis, diffusion can cause bands to broaden. Use freshly prepared gradients and analyze them promptly after the run.
Inappropriate Run Conditions Running the centrifuge at a voltage that is too high can cause the gel to heat up, leading to smeared bands. A lower voltage for a longer duration often yields better results.

Issue 3: Cells are Found in the Pellet Instead of a Band

Potential Cause Solution
Cell Density Exceeds Gradient Density The density of the cells is greater than the maximum density of your gradient. Increase the concentration of this compound in the densest layer.
Centrifugation Time Too Long (Rate-Zonal) In rate-zonal centrifugation, all particles will eventually pellet if spun for too long. Reduce the centrifugation time.
Cell Death/Damage Dead cells often become denser and will pellet. Check cell viability before and after centrifugation. Optimize handling and centrifugation parameters to minimize cell stress.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue / DescriptionNotes
Molecular Formula C12H11I3N2O4
Molecular Weight 627.94 g/mol
Viscosity 3.4 cP at 37°CThis value is for a specific concentration used in medical imaging and will vary with concentration and temperature.
Osmolality High (up to 2100 mOsm/kg)Solutions must be made isotonic by adding a suitable buffer (e.g., PBS, HEPES) for cell separation.

Table 2: Comparison of Common Density Gradient Media

MediumTypeKey AdvantagesKey Disadvantages
This compound Salts Iodinated BenzoateForms solutions of high density; relatively low viscosity compared to sucrose.Hyperosmotic, which can affect cells; ionic nature may interfere with some downstream applications.
Iodixanol Iodinated DimerNon-ionic; can form iso-osmotic solutions; good for separating cells and viruses.Can be more expensive than other media.
Percoll™ Silica ColloidForms iso-osmotic gradients; low viscosity; non-toxic to cells.Cannot be autoclaved with buffers containing divalent cations; can interfere with some assays.
Sucrose CarbohydrateInexpensive; low viscosity at low concentrations; well-established protocols.Hyperosmotic at high concentrations, causing cell dehydration; high viscosity at high concentrations.
Ficoll® PolysucroseHigh molecular weight synthetic polymer; used for cell separation.Often used in combination with sodium diatrizoate.

Experimental Protocols

Protocol: Preparation of a Continuous this compound Gradient for Mononuclear Cell Separation

This protocol is a general guideline and requires optimization for specific experimental needs.

Materials:

  • This compound salt (e.g., sodium metrizoate)

  • Buffer solution (e.g., 1x PBS or HEPES-buffered saline)

  • Distilled water

  • Gradient maker (two-chamber)

  • Peristaltic pump

  • Ultracentrifuge tubes

  • Swinging-bucket rotor

Procedure:

  • Prepare Stock Solutions:

    • Heavy Solution (e.g., 30% w/v this compound): Dissolve the required amount of this compound salt in your chosen buffer. Adjust the pH to 7.2-7.4. Ensure the solution is iso-osmotic (approx. 280-300 mOsm/kg) by adjusting the buffer concentration. Filter-sterilize the solution.

    • Light Solution (e.g., 10% w/v this compound): Prepare similarly to the heavy solution, using a lower concentration of this compound. Ensure the pH and osmolality are consistent with the heavy solution.

  • Set up the Gradient Maker:

    • Place the two-chamber gradient maker on a magnetic stirrer.

    • Connect the outlet of the gradient maker to a piece of tubing attached to a needle or cannula. The tip of the cannula should be placed against the wall at the bottom of the centrifuge tube.

  • Pour the Gradient:

    • Close the valve between the two chambers and the outlet valve.

    • Add the "Heavy Solution" to the chamber connected to the outlet (the mixing chamber).

    • Briefly open the valve between the chambers to clear any air bubbles, then close it.

    • Add an equal volume of the "Light Solution" to the other chamber (the reservoir).

    • Turn on the magnetic stirrer in the mixing chamber to a moderate speed.

  • Form the Gradient:

    • Open the outlet valve and the valve between the chambers simultaneously.

    • The gradient will begin to form as the light solution flows into the mixing chamber and the mixture is drawn into the centrifuge tube from the bottom up. Maintain a steady flow rate with the peristaltic pump.

  • Sample Loading and Centrifugation:

    • Once the gradient is formed, carefully layer your single-cell suspension on top of the gradient.

    • Place the tube in the swinging-bucket rotor, balance it carefully, and centrifuge according to your optimized parameters (e.g., 800 x g for 20 minutes at 4°C). Note: Do not use the centrifuge brake, as it can disturb the gradient.

  • Fraction Collection:

    • After centrifugation, carefully remove the tube.

    • Visible bands of separated cells can be collected by carefully inserting a pipette through the top of the gradient or by using a tube piercer to collect fractions from the bottom.

Visualizations

G cluster_prep Gradient Preparation cluster_run Experiment Execution cluster_analysis Analysis prep_heavy Prepare Heavy Solution (High-Density) setup_gm Set up Gradient Maker prep_heavy->setup_gm prep_light Prepare Light Solution (Low-Density) prep_light->setup_gm pour_grad Pour Gradient into Tube setup_gm->pour_grad load_sample Layer Sample on Gradient pour_grad->load_sample centrifuge Centrifugation (No Brake) load_sample->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze Separated Fractions collect->analyze

Caption: Workflow for this compound density gradient centrifugation.

G start Issue: Poor Band Resolution q1 Are bands smeared or diffuse? start->q1 q2 Are cells pelleted instead of banded? q1->q2 No sol1 Reduce Sample Load Check for Cell Aggregation Use Fresh Gradient q1->sol1 Yes q3 Is there no separation at all? q2->q3 No sol2 Increase Gradient Density Reduce Centrifugation Time Check Cell Viability q2->sol2 Yes sol3 Optimize Gradient Range Increase RCF/Time Ensure Gradient Stability q3->sol3 Yes end Resolution Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for poor gradient resolution.

Caption: Principle of cell separation by isopycnic centrifugation.

References

Preventing precipitation of Metrizoic Acid in buffered solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Metrizoic Acid Solutions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing precipitation in buffered solutions to ensure experimental accuracy and consistency.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: Precipitation of this compound is most often due to the solution's pH dropping too low. This compound is a weak acid with a pKa value around 2.16.[1] Below this pH, the carboxyl group becomes protonated (COOH), making the molecule less soluble in aqueous solutions. In its salt form (metrizoate), where the carboxyl group is deprotonated (COO-), it is significantly more soluble. Precipitation can also be caused by high concentrations, the presence of certain salts, or low temperatures.

Q2: What is the ideal pH range for keeping this compound in solution?

A2: To maintain solubility and prevent precipitation, the pH of the solution should be kept well above the pKa of 2.16. A pH range of 4 to 10 is generally considered safe for preparing solutions, with higher pH values favoring solubility.[2] It is crucial to select a buffer system that can effectively maintain the pH in the desired range, especially when other acidic or basic components are added to the formulation.

Q3: Can I use any buffer to prepare my this compound solution?

A3: While various biological buffers can be used, the choice depends on the desired pH and compatibility with your experimental system. It's important to select a weak acid for the buffer that has a pKa close to the intended pH of your solution to ensure maximum buffer capacity.[2] For example, an acetate buffer might be suitable for a pH around 4.7, while a phosphate or borate buffer would be better for neutral or alkaline pH ranges, respectively. Always verify the compatibility of the chosen buffer with this compound and other components in your experiment.

Q4: Does temperature affect the solubility of this compound?

A4: Yes, temperature can affect solubility. If you observe precipitation, gentle heating and/or sonication can help redissolve the this compound.[3] However, it is important to ensure that the temperature increase does not negatively impact other components of your solution or the stability of the this compound itself. For long-term storage, prepared stock solutions are often kept at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided as they can promote precipitation.[3]

Q5: Are there any solvents other than water that can improve solubility?

A5: Yes, co-solvents can be used to improve the solubility of this compound, especially in complex formulations. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG300) are sometimes used in initial stock solution preparations. However, the compatibility of these solvents with the final application is a critical consideration.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Sudden cloudiness or formation of white precipitate. The pH of the solution has likely dropped below the effective solubility range of this compound. This can happen upon the addition of an acidic reagent.1. Check the pH of the solution immediately. 2. Adjust the pH upwards by slowly adding a suitable base (e.g., 0.1M NaOH) while stirring until the precipitate redissolves. 3. Ensure your buffer has sufficient capacity to handle additions of acidic or basic substances.
Precipitate forms after refrigeration or freezing. The solubility of this compound and some buffer salts decreases at lower temperatures.1. Allow the solution to equilibrate to room temperature. 2. If the precipitate persists, gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. 3. For long-term storage, consider preparing smaller aliquots to minimize freeze-thaw cycles.
A crystalline precipitate is observed. This could be due to the interaction of this compound with other salts in your solution, forming less soluble complexes, or slow crystallization out of a supersaturated solution.1. Review all components of your solution for potential incompatibilities. 2. Try preparing the solution by adding the components in a different order, often dissolving the this compound in the buffer first. 3. Consider using a lower concentration of this compound if the application allows.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution (Aqueous)

This protocol outlines the steps for preparing a stable aqueous solution of this compound.

  • Buffer Preparation : Prepare a 0.1 M buffer solution (e.g., phosphate buffer) at a pH of 7.4. Select a buffer with a pKa value close to the desired pH.

  • Weighing this compound : Accurately weigh the required amount of this compound powder.

  • Dissolution : Slowly add the this compound powder to the prepared buffer solution while stirring continuously. Using a magnetic stirrer at a moderate speed is recommended.

  • pH Adjustment : After the powder has been added, check the pH of the solution. If the pH has decreased, adjust it back to the target pH (e.g., 7.4) by adding small volumes of a dilute base (e.g., 1M NaOH).

  • Final Volume : Once the this compound is fully dissolved and the pH is stable, add the buffer to reach the final desired volume.

  • Filtration : For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Storage : Store the solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Visual Guides

Chemical Equilibrium of this compound

The following diagram illustrates the pH-dependent equilibrium of this compound, which is central to understanding its solubility.

G cluster_equilibrium This compound pH-Dependent Equilibrium cluster_conditions Dominant Species by pH Metrizoic_Acid This compound (R-COOH) (Less Soluble) Metrizoate Metrizoate Anion (R-COO⁻) (More Soluble) Metrizoic_Acid->Metrizoate + H₂O ⇌ H₃O⁺ + Low_pH Low pH (e.g., < 2.16) Low_pH->Metrizoic_Acid Favors High_pH High pH (e.g., > 4) High_pH->Metrizoate Favors

Caption: pH effect on this compound solubility.

Workflow for Preventing Precipitation

This workflow provides a logical sequence of steps to follow when preparing this compound solutions to minimize the risk of precipitation.

G start Start select_buffer 1. Select Buffer (pKa near target pH) start->select_buffer prepare_buffer 2. Prepare Buffer Solution to ~80% of Final Volume select_buffer->prepare_buffer check_ph1 3. Verify Buffer pH prepare_buffer->check_ph1 check_ph1->prepare_buffer pH is Incorrect add_metrizoic 4. Slowly Dissolve This compound with Stirring check_ph1->add_metrizoic pH is Correct check_ph2 5. Re-check and Adjust pH (if necessary) add_metrizoic->check_ph2 check_ph2->add_metrizoic Adjust pH Upwards final_volume 6. Add Buffer to Final Volume check_ph2->final_volume pH is Correct filter_store 7. Filter and Store Properly final_volume->filter_store end End filter_store->end

Caption: Solution preparation workflow.

References

Issues with Metrizoic Acid gradient stability during centrifugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metrizoic Acid gradient stability during centrifugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in density gradient centrifugation?

This compound is a tri-iodinated benzoic acid derivative. Due to the three iodine atoms in its structure, it has a high molecular density, making it suitable for creating density gradients for the separation of cells, viruses, and subcellular organelles. In a centrifugal field, particles will migrate through the this compound gradient and band at the point where their buoyant density equals that of the surrounding medium, a technique known as isopycnic centrifugation.[1]

Q2: What are the main causes of this compound gradient instability?

The primary causes of instability in this compound gradients include:

  • Precipitation of this compound: This is a common issue, particularly at acidic pH.

  • Improper Gradient Formation: Errors in layering or mixing the gradient solutions can lead to an unstable gradient.

  • Incorrect Centrifugation Parameters: Suboptimal centrifugation speed, time, or temperature can disrupt the gradient.

  • High Sample Viscosity: A viscous sample can interfere with proper particle migration and gradient formation.

  • Temperature Fluctuations: Changes in temperature can affect the viscosity and density of the gradient, leading to instability.

Q3: My this compound gradient has precipitated. What could be the cause and how can I fix it?

Precipitation is a frequent problem and is most often caused by a low pH of the solution. This compound is less soluble in acidic conditions.[2][3]

Troubleshooting Steps:

  • Check the pH of your solutions: Ensure that the pH of your this compound solutions and your sample buffer is neutral to slightly alkaline (pH 7.0-7.5).

  • Adjust the pH: If necessary, adjust the pH of your stock solutions using a suitable buffer (e.g., Tris-HCl).

  • Ensure Complete Dissolution: When preparing your this compound solutions, ensure the powder is completely dissolved before use. Gentle heating and stirring may aid dissolution, but avoid overheating as it can degrade the compound.

Q4: I am observing poor separation of my sample. What are some potential reasons?

Poor separation can stem from several factors:

  • Incorrect Gradient Range: The density range of your gradient may not be appropriate for your sample. The densities of the particles you wish to separate must fall within the density range of the gradient.

  • Suboptimal Centrifugation Time or Speed: The centrifugation time may be too short for the particles to reach their isopycnic point, or the speed may be too low. Conversely, excessive speed can cause the gradient to flatten.

  • Sample Overload: Loading too much sample can disrupt the gradient.

  • Sample Viscosity: A highly viscous sample can impede the movement of particles through the gradient.

Troubleshooting Guides

Guide 1: Gradient Precipitation

This guide addresses the issue of visible precipitate forming within the this compound gradient before or during centrifugation.

Symptom Possible Cause Recommended Solution
Milky or crystalline precipitate throughout the tube Acidic pH: this compound is poorly soluble in acidic conditions.1. Measure the pH of all solutions (this compound stocks, buffers, sample). 2. Adjust pH to a neutral or slightly alkaline range (7.0-7.5) using an appropriate buffer.
Precipitate forms upon sample loading Sample buffer is acidic or incompatible: The local pH at the sample-gradient interface drops, causing precipitation.1. Ensure the sample buffer has a compatible pH. 2. Consider dialyzing the sample against a compatible buffer before loading.
Precipitate appears after a period of storage Solution instability: Over time, especially if exposed to light or temperature fluctuations, the solution may degrade.1. Prepare fresh this compound solutions for each experiment. 2. Store stock solutions protected from light and at a stable temperature (as recommended by the manufacturer).
Guide 2: Poor Sample Resolution or Incorrect Banding

This guide provides steps to troubleshoot issues related to the separation efficiency of your this compound gradient.

Symptom Possible Cause Recommended Solution
No distinct bands are formed Incorrect gradient range: The density of the target particles is outside the gradient's range.1. Determine the theoretical buoyant density of your target particles. 2. Prepare a gradient that brackets this density.
Insufficient centrifugation time or speed: Particles have not had enough time or force to reach their isopycnic point.1. Increase centrifugation time. 2. Increase centrifugation speed (RCF). Consult your rotor's manual for maximum speed.
Bands are very diffuse or spread out Gradient diffusion: The gradient may have started to diffuse, especially if left to stand for a long time before centrifugation.1. Use the gradient as soon as possible after preparation. 2. Ensure a sharp interface between layers when creating a step gradient.
Sample overload: Too much sample can disrupt the gradient linearity.1. Reduce the amount of sample loaded onto the gradient.
All material pellets at the bottom Gradient density is too low: All particles are denser than the densest part of the gradient.1. Increase the concentration of this compound in your gradient solutions to achieve a higher density range.
All material remains at the top Gradient density is too high: All particles are less dense than the lightest part of the gradient.1. Decrease the concentration of this compound in your gradient solutions to achieve a lower density range.

Experimental Protocols

Protocol 1: Preparation of a Discontinuous (Step) this compound Gradient

This protocol describes the preparation of a step gradient, which is often simpler to prepare than a continuous gradient.

Materials:

  • This compound powder or stock solution

  • Appropriate buffer (e.g., Tris-HCl, pH 7.4)

  • High-speed centrifuge and compatible rotor/tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare two or more sterile this compound solutions of different densities (e.g., 40%, 30%, 20%, 10% w/v) in your chosen buffer. Ensure the pH is adjusted to 7.0-7.5.

    • Filter-sterilize the solutions if necessary.

  • Layer the Gradient:

    • Carefully layer the solutions into a centrifuge tube, starting with the densest solution at the bottom.

    • Use a peristaltic pump or a pipette with a long tip held against the wall of the tube to avoid mixing the layers.

  • Allow Diffusion (Optional):

    • For a more continuous gradient, you can allow the step gradient to sit for a period (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow for some diffusion between the layers.

  • Sample Loading:

    • Carefully layer your sample on top of the gradient.

  • Centrifugation:

    • Centrifuge at the appropriate speed, time, and temperature for your specific application. These parameters will need to be optimized based on the particles being separated.

  • Fraction Collection:

    • After centrifugation, carefully collect the banded fractions from the top or bottom of the tube using a pipette or a tube piercer with a syringe.

Visualizations

Logical Workflow for Troubleshooting Gradient Precipitation

G start Precipitate Observed in This compound Gradient check_ph Check pH of all solutions (this compound, Buffer, Sample) start->check_ph is_ph_acidic Is pH < 7.0? check_ph->is_ph_acidic adjust_ph Adjust pH to 7.0-7.5 with appropriate buffer is_ph_acidic->adjust_ph Yes check_dissolution Was this compound completely dissolved? is_ph_acidic->check_dissolution No problem_solved Problem Resolved adjust_ph->problem_solved redissolve Ensure complete dissolution. Gentle heating may be required. check_dissolution->redissolve No check_storage How old are the solutions? check_dissolution->check_storage Yes redissolve->problem_solved is_old Are they freshly prepared? check_storage->is_old prepare_fresh Prepare fresh solutions for each experiment. is_old->prepare_fresh No is_old->problem_solved Yes prepare_fresh->problem_solved

Caption: Troubleshooting decision tree for this compound gradient precipitation.

Experimental Workflow for Density Gradient Centrifugation

G cluster_prep Preparation cluster_gradient Gradient Formation cluster_centrifugation Centrifugation & Collection prep_solutions Prepare this compound Solutions of Varying Densities layer_gradient Layer Gradient Solutions in Centrifuge Tube prep_solutions->layer_gradient prep_sample Prepare Sample in Compatible Buffer load_sample Carefully Load Sample onto Gradient prep_sample->load_sample layer_gradient->load_sample centrifuge Centrifuge at Optimized Speed, Time, and Temperature load_sample->centrifuge collect_bands Collect Separated Bands centrifuge->collect_bands

Caption: General experimental workflow for density gradient centrifugation.

References

Technical Support Center: Post-Centrifugation Metrizoic Acid Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of Metrizoic Acid from cell suspensions following density gradient centrifugation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound from my cell suspension?

This compound is a high-osmolality iodinated contrast medium.[1][2] Leaving residual amounts in your cell suspension can lead to decreased cell viability due to osmotic stress and potential cytostatic effects, which can interfere with downstream applications.

Q2: What is the general principle behind removing this compound post-centrifugation?

The process involves a series of washing and centrifugation steps to dilute and remove the dense this compound solution, replacing it with a physiologically compatible buffer. This allows for the recovery of the target cell population with minimal contamination and high viability.

Q3: What type of wash buffer is recommended?

A common and effective wash buffer is a sterile, calcium and magnesium-free Phosphate Buffered Saline (1X PBS) supplemented with a low concentration of protein, such as 0.5% Bovine Serum Albumin (BSA). The BSA helps to minimize cell stress and prevent non-specific cell adhesion. For sensitive cell types, specific cell culture media without growth factors may also be used.

Q4: How many wash steps are typically required?

Generally, two to three wash steps are sufficient to remove the majority of this compound. However, the exact number may vary depending on the initial concentration of this compound, the cell type, and the sensitivity of downstream applications to residual contaminants.

Q5: Can residual this compound affect my downstream experiments?

Yes. Residual this compound can impact a variety of downstream applications by altering the osmolarity of the cell environment, potentially affecting cell health and function. This can lead to inaccurate results in assays measuring cell proliferation, cytotoxicity, or other cellular responses.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Cell Viability Osmotic Shock: Rapid changes in osmolarity during washing.- Use a pre-warmed, isotonic wash buffer.- Perform washing steps gently, avoiding harsh vortexing.
Toxicity of this compound: Prolonged exposure.- Minimize the time cells are in contact with the this compound solution.- Proceed with the washing steps immediately after centrifugation.
Excessive Centrifugation Force: High g-forces can damage cells.- Optimize the centrifugation speed and time for your specific cell type. A gentle spin (e.g., 300-400 x g) for 5-10 minutes is a good starting point.
Low Cell Recovery Cell Pellet Loss: Incomplete pelleting or accidental aspiration of the pellet.- Ensure the cell pellet is firmly formed before decanting the supernatant.- Leave a small amount of supernatant behind to avoid disturbing the pellet.
Cell Adhesion to Tube: Cells sticking to the walls of the centrifuge tube.- Use low-protein-binding centrifuge tubes.- The addition of BSA to the wash buffer can help reduce non-specific binding.
Cell Clumping/Aggregation Release of DNA from Dead Cells: Free DNA is sticky and can cause cells to clump.- Add DNase I (at a concentration of 10-20 µg/mL) to the wash buffer to digest extracellular DNA.- Ensure gentle handling of cells to minimize cell lysis.
Contamination of Cell Suspension Improper Aseptic Technique: Introduction of microorganisms during the washing process.- Perform all steps in a sterile environment (e.g., a biological safety cabinet).- Use sterile buffers and reagents.

Experimental Protocols

Protocol: Standard Washing Procedure for this compound Removal

This protocol outlines the steps for washing a cell suspension to remove this compound after density gradient centrifugation.

Materials:

  • Cell suspension post-Metrizoic Acid centrifugation

  • Wash Buffer: Sterile 1X PBS (Ca2+/Mg2+ free) with 0.5% BSA

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

  • Centrifuge

Procedure:

  • Careful Aspiration: Following centrifugation through the this compound gradient, carefully aspirate and discard the upper layers (e.g., plasma, platelets, and the this compound solution), leaving the cell layer of interest undisturbed.

  • Cell Layer Collection: Gently collect the desired cell layer using a sterile pipette and transfer it to a new sterile centrifuge tube.

  • First Wash:

    • Add at least 10 volumes of pre-warmed (37°C) Wash Buffer to the collected cell suspension.

    • Gently mix the cells by inverting the tube several times or by gentle pipetting. Avoid vortexing.

    • Centrifuge at 300-400 x g for 10 minutes at room temperature.

    • Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet.

  • Subsequent Washes:

    • Repeat the washing step (Step 3) two more times.

  • Cell Resuspension: After the final wash, resuspend the cell pellet in an appropriate volume of cell culture medium or buffer suitable for your downstream application.

  • Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method such as Trypan Blue exclusion to determine the success of the procedure.

Data Presentation

Table 1: Expected Outcomes of this compound Removal Protocol

The following table provides a summary of expected quantitative outcomes after performing the standard washing procedure. These values are illustrative and may vary depending on the cell type and initial sample quality.

Parameter Expected Range Notes
Cell Recovery 80 - 95%Dependent on careful handling and aspiration.
Cell Viability > 90%Can be lower for sensitive primary cells.
Purity > 95%Dependent on the success of the initial density gradient separation.
Residual this compound < 1%Based on spectrophotometric analysis (A280) of the supernatant after the final wash.

Visualizations

Experimental_Workflow cluster_0 Post-Centrifugation cluster_1 Washing Steps cluster_2 Final Steps start Cell Suspension in This compound Gradient aspirate Aspirate Supernatant & this compound start->aspirate collect Collect Cell Layer aspirate->collect wash1 Add Wash Buffer (1st Wash) collect->wash1 centrifuge1 Centrifuge (300-400 x g) wash1->centrifuge1 supernatant1 Discard Supernatant centrifuge1->supernatant1 wash2 Add Wash Buffer (2nd Wash) supernatant1->wash2 centrifuge2 Centrifuge (300-400 x g) wash2->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 wash3 Add Wash Buffer (3rd Wash) supernatant2->wash3 centrifuge3 Centrifuge (300-400 x g) wash3->centrifuge3 supernatant3 Discard Supernatant centrifuge3->supernatant3 resuspend Resuspend Cell Pellet supernatant3->resuspend analyze Cell Count & Viability Analysis resuspend->analyze downstream Downstream Applications analyze->downstream Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Low Cell Viability cause1 Osmotic Shock start->cause1 cause2 This compound Toxicity start->cause2 cause3 Excessive Centrifugation start->cause3 solution1 Use Isotonic, Warmed Buffer cause1->solution1 solution2 Minimize Exposure Time cause2->solution2 solution3 Optimize Centrifugation cause3->solution3

References

Technical Support Center: Minimizing Cytotoxicity of Metrizoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of Metrizoic Acid in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a high-osmolality, ionic, iodinated contrast medium that was historically used for X-ray imaging. Its use has been largely discontinued due to a higher risk of allergic reactions and potential cytotoxic effects. The cytotoxicity of this compound is attributed to two main factors:

  • Hyperosmolality: The high concentration of ions in this compound solutions creates a hypertonic environment for cells. This osmotic stress can lead to cell shrinkage, disruption of cellular processes, and ultimately, cell death.

  • Chemical Cytotoxicity: Studies have shown that the cytotoxic effects of contrast media like this compound are not solely due to hypertonicity, suggesting a direct, chemical-related toxicity. This may involve interactions with cellular components and disruption of key signaling pathways.

Q2: What are the typical signs of this compound-induced cytotoxicity in cell cultures?

Common indicators of cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment.

  • Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

  • Disruption of the cell cycle, often leading to arrest in the G1, S, or G2 phases.

  • Increased production of intracellular reactive oxygen species (ROS).

  • Decreased mitochondrial membrane potential.

Q3: At what concentration is this compound toxic to cells?

The cytotoxic concentration of this compound can vary significantly depending on the cell line, exposure time, and the specific assay being performed. While specific IC50 values for this compound are not widely available in published literature, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: High levels of cell death observed after treatment with this compound.

Possible Causes:

  • Concentration is too high: The concentration of this compound is exceeding the tolerance level of the cells.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity at the final concentration used in the culture medium.

  • Hyperosmotic shock: The high osmolality of the treatment solution is causing rapid cell death.

  • Instability in media: this compound may be degrading in the cell culture medium over time, leading to the formation of toxic byproducts.

Solutions:

  • Perform a dose-response curve: Test a wide range of this compound concentrations, starting from a very low concentration, to determine the IC50 value for your specific cell line. This will help identify a sub-lethal concentration for your experiments.

  • Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) to assess solvent toxicity.

  • Gradual adaptation to hyperosmotic conditions: To mitigate osmotic shock, consider gradually increasing the osmolality of the culture medium before adding the final concentration of this compound. This can be achieved by adding small increments of a concentrated, non-toxic osmolyte like mannitol or sorbitol over several hours.

  • Assess stability: Check the stability of this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) over the time course of your assay. This can be done using techniques like HPLC if available.

Problem 2: Inconsistent or variable results between replicate wells.

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variability in results.

  • Edge effects: Wells on the perimeter of the microplate are prone to evaporation, leading to increased concentrations of this compound and other media components.

  • Incomplete dissolution: this compound may not be fully dissolved in the solvent or the final culture medium, leading to heterogeneous concentrations across wells.

  • Pipetting errors: Inaccurate pipetting can introduce variability.

Solutions:

  • Ensure uniform cell seeding: Thoroughly mix the cell suspension before and during plating. Use a multichannel pipette for consistency.

  • Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Ensure complete dissolution: Follow a robust dissolution protocol. For example, dissolve this compound in a suitable solvent like DMSO at a high stock concentration and then dilute it into the pre-warmed cell culture medium with vigorous mixing.

  • Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes.

Data Presentation

Cell LineAssay TypeIncubation Time (hours)IC50 (mM)[1]
e.g., HeLae.g., MTTe.g., 24User-determined
e.g., A549e.g., LDHe.g., 48User-determined
e.g., HEK293e.g., AlamarBluee.g., 72User-determined

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide Staining

This flow cytometry-based protocol helps to distinguish between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your control and this compound-treated cultures.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in the provided Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_ma Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_ma->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway_Cytotoxicity cluster_stress Cellular Stress Induction cluster_pathways Downstream Signaling Pathways cluster_outcome Cellular Outcome MA This compound osmotic_stress Hyperosmotic Stress MA->osmotic_stress ros ROS Production MA->ros cell_cycle Cell Cycle Arrest (G1/S/G2) MA->cell_cycle mito Mitochondrial Dysfunction osmotic_stress->mito ros->mito apoptosis Apoptosis (Caspase Activation) mito->apoptosis necrosis Necrosis mito->necrosis cell_death Cell Death cell_cycle->cell_death apoptosis->cell_death necrosis->cell_death

Caption: Potential signaling pathways of this compound cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start High Cytotoxicity Observed conc Concentration Too High? start->conc solvent Solvent Toxicity? start->solvent osmo Osmotic Shock? start->osmo dose_response Perform Dose-Response conc->dose_response vehicle_control Run Vehicle Control solvent->vehicle_control gradual_adapt Gradual Osmotic Adaptation osmo->gradual_adapt retest Re-test with Optimized Conditions dose_response->retest vehicle_control->retest gradual_adapt->retest

Caption: Troubleshooting logic for high cytotoxicity.

References

Technical Support Center: Overcoming Cell Clumping in Metrizoic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Metrizoic Acid for cell separation, encountering cell clumping can be a significant experimental hurdle. This aggregation can lead to inaccurate results, reduced cell viability, and lower yields. This technical support center provides a comprehensive guide to troubleshooting and overcoming this common issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cell separation?

This compound is an iodinated benzoic acid derivative commonly used as a density gradient medium for the separation of biological particles. In research, it is utilized to form solutions of varying densities, allowing for the separation of cells based on their buoyant density through centrifugation. Its ionic nature, however, can sometimes contribute to cell aggregation.

Q2: What are the primary causes of cell clumping in this compound solutions?

Several factors can contribute to cell clumping during experiments with this compound solutions:

  • Cell Death and DNA Release: this compound solutions can be hyperosmotic, which can induce stress and apoptosis in cells. Damaged or dying cells release DNA, which is sticky and acts as a net, trapping other cells and forming clumps.[1][2]

  • Ionic Interactions: this compound is an ionic compound.[3][4] These ionic molecules can interact with the negatively charged cell surface, altering the surface potential and promoting cell-to-cell adhesion.[5]

  • Presence of Divalent Cations: Calcium (Ca²⁺) and magnesium (Mg²⁺) ions can promote cell-cell adhesion by acting as bridges between negatively charged molecules on adjacent cell surfaces.

  • Rough Cell Handling: Excessive mechanical stress from vigorous pipetting or centrifugation can damage cells, leading to the release of DNA and subsequent clumping.

  • High Cell Concentration: Overly concentrated cell suspensions increase the likelihood of cell-to-cell contact and aggregation.

Q3: Can cell clumping affect my experimental results?

Yes, significantly. Cell clumping can lead to:

  • Inaccurate Cell Counts: Clumps make it impossible to obtain an accurate single-cell suspension for counting.

  • Reduced Purity of Separated Fractions: Aggregates can trap different cell types together, compromising the purity of the isolated cell populations.

  • Lower Yields: Clumped cells may be lost during washing steps or filtration.

  • Decreased Cell Viability: Cells within large clumps can experience nutrient and oxygen deprivation, leading to increased cell death.

  • Clogging of Instruments: Cell aggregates can block the fluidics of instruments like flow cytometers.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with cell clumping in this compound solutions.

Problem Potential Cause Recommended Solution
Visible cell clumps after preparing the single-cell suspension 1. Cell lysis and release of "sticky" DNA. 2. Presence of divalent cations (Ca²⁺, Mg²⁺) promoting adhesion. 3. Suboptimal cell handling.1. Add DNase I: Incorporate DNase I into your cell suspension buffer to a final concentration of 20-100 µg/mL and incubate for 15-30 minutes at room temperature to digest extracellular DNA. 2. Use a Chelating Agent: Add Ethylenediaminetetraacetic acid (EDTA) to your buffers at a final concentration of 1-5 mM to chelate divalent cations. Note: DNase I requires divalent cations for activity, so use these agents sequentially, not simultaneously. 3. Gentle Handling: Use wide-bore pipette tips, avoid vigorous vortexing, and resuspend cell pellets by gentle swirling or slow pipetting.
Clumping observed after centrifugation through the this compound gradient 1. Hyperosmotic stress from the this compound solution causing cell death. 2. High centrifugation speed or abrupt braking causing cell stress. 3. Interaction of cells with the ionic gradient medium.1. Optimize Gradient Osmolality: If possible, adjust the osmolality of the this compound solution to be closer to physiological conditions (around 280-300 mOsm/kg). 2. Optimize Centrifugation: Use the lowest effective centrifugation speed and ensure the centrifuge brake is turned off to allow for gradual deceleration. A common starting point is 300-400 x g for 20-30 minutes. 3. Consider Non-ionic Alternatives: For particularly sensitive cell types, a non-ionic density gradient medium (e.g., Iohexol) may be less prone to causing aggregation.
Low cell viability and high aggregation in the isolated cell fraction 1. Prolonged exposure to the this compound solution. 2. Cytotoxic effects of the contrast medium.1. Minimize Incubation Time: Perform the density gradient separation as quickly as possible to reduce the time cells are in contact with the this compound. 2. Washing Steps: After collecting the desired cell layer, wash the cells at least twice with a suitable buffer (e.g., PBS with 2% FBS or BSA) to thoroughly remove the this compound solution.
Persistent clumping despite implementing the above measures 1. Presence of a high percentage of dead cells in the initial sample. 2. Inherent properties of the cell type to aggregate.1. Dead Cell Removal: Before density gradient centrifugation, consider a dead cell removal step using a commercially available kit. 2. Filtration: Pass the final cell suspension through a 30-70 micron cell strainer to remove any remaining large aggregates.

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension with Minimized Clumping

This protocol outlines the steps for preparing a single-cell suspension from primary tissue or a cell pellet, incorporating measures to prevent clumping before introducing the cells to a this compound gradient.

Materials:

  • Cell sample (tissue or pellet)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)

  • DNase I (1 mg/mL stock solution)

  • EDTA (0.5 M stock solution)

  • Cell strainer (40-70 µm)

  • Wide-bore pipette tips

Procedure:

  • Initial Cell Suspension:

    • For tissue samples, mechanically dissociate the tissue into smaller pieces and perform enzymatic digestion according to your established protocol.

    • Resuspend the cell pellet or the dissociated tissue in cold PBS (Ca²⁺/Mg²⁺-free) containing 0.5% BSA or 2% FBS. Use wide-bore pipette tips and gentle pipetting to minimize cell shear.

  • DNase I Treatment:

    • Add DNase I to the cell suspension to a final concentration of 100 µg/mL.

    • Incubate at room temperature (20-25°C) for 15 minutes with gentle agitation. This step is crucial for digesting DNA released from any damaged cells.

  • Washing and EDTA Addition:

    • Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C with the brake off.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in cold PBS (Ca²⁺/Mg²⁺-free) containing 1-2 mM EDTA. This will chelate divalent cations that can promote cell adhesion.

  • Final Wash and Filtration:

    • Centrifuge the cells again at 300 x g for 5-10 minutes at 4°C with the brake off.

    • Resuspend the pellet in the desired buffer for layering onto the this compound gradient.

    • For a final clean-up, pass the cell suspension through a 40-70 µm cell strainer into a new tube.

  • Cell Counting and Viability Check:

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion. A viability of >90% is recommended for optimal separation.

Protocol 2: Density Gradient Centrifugation with this compound

This protocol provides a general guideline for cell separation using a this compound gradient. Note: The optimal density of the this compound solution will depend on the specific cell types being separated and should be determined empirically.

Materials:

  • Prepared single-cell suspension (from Protocol 1)

  • Isotonic this compound solution at the desired density

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or PBS

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Gradient Preparation:

    • Carefully layer the this compound solution into a centrifuge tube. The volume will depend on the tube size and the volume of the cell suspension.

  • Cell Layering:

    • Gently layer the single-cell suspension on top of the this compound solution. It is critical to minimize disturbance of the interface between the cell suspension and the gradient.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30 minutes at room temperature in a swinging-bucket rotor with the brake turned off.

  • Cell Collection:

    • After centrifugation, distinct cell layers should be visible. Carefully aspirate the desired cell layer from the interface using a sterile pipette.

  • Washing:

    • Transfer the collected cells to a new centrifuge tube and wash by adding at least 3 volumes of a balanced salt solution (e.g., HBSS) or PBS containing 2% FBS.

    • Centrifuge at 300 x g for 10 minutes to pellet the cells.

    • Repeat the washing step at least once more to ensure complete removal of the this compound solution.

  • Final Resuspension:

    • Resuspend the final cell pellet in the appropriate medium for your downstream applications.

Data Presentation

Table 1: Troubleshooting Summary for Cell Clumping in this compound Solutions

ParameterRecommendation for Preventing Clumping
Cell Handling Use wide-bore pipette tips; avoid vigorous pipetting/vortexing.
Reagents Use Ca²⁺/Mg²⁺-free buffers; add DNase I (20-100 µg/mL); add EDTA (1-5 mM) in a separate step.
Centrifugation 300-400 x g; use swinging-bucket rotor; turn brake off.
Cell Concentration Maintain a cell concentration below 2 x 10⁶ cells/mL.
Cell Viability Aim for >90% viability in the initial cell suspension.
Filtration Use a 30-70 µm cell strainer for the final cell suspension.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_gradient Density Gradient Centrifugation start Start with Cell Pellet or Tissue dissociate Mechanical/Enzymatic Dissociation start->dissociate suspend Resuspend in Ca/Mg-free Buffer + BSA/FBS dissociate->suspend dnase Add DNase I (100 µg/mL) Incubate 15 min @ RT suspend->dnase wash1 Centrifuge (300g, 5-10 min, brake off) dnase->wash1 edta Resuspend in Buffer + EDTA (1-2 mM) wash1->edta wash2 Centrifuge (300g, 5-10 min, brake off) edta->wash2 resuspend_final Resuspend in Gradient Buffer wash2->resuspend_final filter Filter through 40-70 µm Strainer resuspend_final->filter layer_cells Gently Layer Cell Suspension filter->layer_cells layer_gradient Prepare this compound Gradient layer_gradient->layer_cells centrifuge Centrifuge (400g, 30 min, brake off) layer_cells->centrifuge collect Collect Desired Cell Layer centrifuge->collect wash3 Wash Cells (x2) with Buffer + FBS collect->wash3 final_pellet Final Cell Pellet wash3->final_pellet

Caption: Experimental workflow for minimizing cell clumping during this compound density gradient centrifugation.

logical_relationship cluster_causes Primary Causes of Clumping cluster_mechanisms Mechanisms cluster_solutions Troubleshooting Solutions cause1 This compound Properties (Ionic, Hyperosmotic) mech1 Cell Stress & Apoptosis cause1->mech1 mech3 Altered Cell Surface Charge cause1->mech3 sol6 Consider Non-ionic Media cause1->sol6 cause2 Suboptimal Cell Handling cause2->mech1 sol1 Gentle Handling Techniques cause2->sol1 cause3 High Cell Concentration mech4 Increased Cell-Cell Adhesion cause3->mech4 mech2 DNA Release mech1->mech2 sol4 Optimize Centrifugation mech1->sol4 mech2->mech4 sol2 Addition of DNase I mech2->sol2 mech3->mech4 sol3 Use of EDTA (Chelating Agent) mech4->sol3 sol5 Filtration mech4->sol5

Caption: Logical relationship between the causes, mechanisms, and solutions for cell clumping in this compound.

References

Validation & Comparative

A Comparative Guide to Lymphocyte Isolation: Metrizoic Acid vs. Ficoll-Paque

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality lymphocytes is a critical first step for a wide range of downstream applications, from cell therapy development to immunological research. The choice of isolation method can significantly impact the yield, purity, and viability of the resulting cell population. This guide provides an objective comparison of two common density gradient media used for lymphocyte isolation: those containing Metrizoic Acid and the widely used commercial solution, Ficoll-Paque.

The fundamental principle behind both methods is density gradient centrifugation.[1][2] Whole blood, or a tissue suspension, is layered over a solution of a specific density. During centrifugation, erythrocytes and granulocytes, which are denser, sediment through the gradient, while lymphocytes and other mononuclear cells, being less dense, remain at the interface between the plasma and the density gradient medium.[2][3]

Performance Data at a Glance

The following table summarizes key performance indicators for lymphocyte isolation using this compound-based media and Ficoll-Paque. The data for this compound is based on general findings from density gradient centrifugation techniques, while the Ficoll-Paque data is derived from manufacturer information and published studies.

Performance MetricThis compound-Based MediaFicoll-Paque
Typical Lymphocyte Recovery Variable, dependent on preparation~60% ± 20%[4]
Purity of Mononuclear Cells ~95%95% ± 5%
Cell Viability >90%>90%
Granulocyte Contamination Variable3% ± 2%
Erythrocyte Contamination Variable5% ± 2%
Platelet Contamination <0.5% of original sample<0.5% of original sample

Experimental Protocols

Detailed methodologies for lymphocyte isolation using both types of media are outlined below. It is crucial to perform all steps under sterile conditions in a laminar flow cabinet to prevent contamination.

Lymphocyte Isolation using this compound-Based Medium

This protocol is a generalized procedure based on the use of sodium metrizoate for density gradient separation.

Materials:

  • Whole blood collected with an anticoagulant (e.g., heparin, EDTA)

  • Balanced salt solution (e.g., PBS)

  • 11.5% Sodium Metrizoate solution

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample with an equal volume of balanced salt solution.

  • Carefully layer 3-4 mL of the diluted blood sample over 3 mL of the 11.5% sodium metrizoate solution in a centrifuge tube. It is critical to avoid mixing the two layers.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a layer of mononuclear cells (the "buffy coat"), the metrizoate solution, and a pellet of erythrocytes and granulocytes.

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Using a clean pipette, collect the mononuclear cell layer at the interface.

  • Transfer the collected cells to a new centrifuge tube.

  • Wash the cells by adding at least 3 volumes of balanced salt solution.

  • Centrifuge at 100 x g for 10 minutes to pellet the lymphocytes while minimizing platelet contamination.

  • Discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application.

Lymphocyte Isolation using Ficoll-Paque

This protocol is based on the manufacturer's recommendations for Ficoll-Paque PLUS.

Materials:

  • Whole blood collected with an anticoagulant (e.g., heparin, EDTA)

  • Balanced salt solution (e.g., PBS)

  • Ficoll-Paque PLUS (density 1.077 g/mL)

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample with an equal volume of balanced salt solution.

  • In a sterile centrifuge tube, add a volume of Ficoll-Paque PLUS equal to the original undiluted blood volume.

  • Carefully layer the diluted blood sample on top of the Ficoll-Paque PLUS, ensuring a sharp interface and no mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the centrifuge brake off.

  • After centrifugation, distinct layers will have formed. Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Carefully collect the layer of mononuclear cells using a sterile pipette.

  • Transfer the collected cells to a fresh centrifuge tube.

  • Wash the cells by adding at least 3 volumes of balanced salt solution to remove Ficoll-Paque and platelets.

  • Centrifuge at 60-100 x g for 10 minutes at 18-20°C.

  • Discard the supernatant, and perform a second wash by resuspending the cells in a balanced salt solution and repeating the centrifugation step.

  • After the final wash, discard the supernatant and resuspend the lymphocyte pellet in the desired medium for subsequent experiments.

Visualizing the Workflow

The following diagrams illustrate the key steps in the lymphocyte isolation process for both this compound-based media and Ficoll-Paque.

Metrizoic_Acid_Workflow start Start: Whole Blood Sample dilute Dilute 1:1 with Balanced Salt Solution start->dilute layer Carefully Layer Diluted Blood onto this compound Solution dilute->layer centrifuge Centrifuge: 400 x g, 30-40 min, RT, Brake Off layer->centrifuge harvest Harvest Mononuclear Cell Layer at Interface centrifuge->harvest wash1 Wash Cells with Balanced Salt Solution harvest->wash1 centrifuge2 Centrifuge: 100 x g, 10 min wash1->centrifuge2 resuspend Resuspend Purified Lymphocytes centrifuge2->resuspend end End: Isolated Lymphocytes resuspend->end

Caption: Workflow for Lymphocyte Isolation using this compound.

Ficoll_Paque_Workflow start Start: Whole Blood Sample dilute Dilute 1:1 with Balanced Salt Solution start->dilute layer Carefully Layer Diluted Blood onto Ficoll-Paque dilute->layer centrifuge Centrifuge: 400 x g, 30-40 min, 18-20°C, Brake Off layer->centrifuge harvest Harvest Mononuclear Cell Layer at Interface centrifuge->harvest wash1 First Wash with Balanced Salt Solution harvest->wash1 centrifuge2 Centrifuge: 60-100 x g, 10 min wash1->centrifuge2 wash2 Second Wash with Balanced Salt Solution centrifuge2->wash2 centrifuge3 Centrifuge: 60-100 x g, 10 min wash2->centrifuge3 resuspend Resuspend Purified Lymphocytes centrifuge3->resuspend end End: Isolated Lymphocytes resuspend->end

Caption: Workflow for Lymphocyte Isolation using Ficoll-Paque.

Concluding Remarks

Both this compound-based media and Ficoll-Paque are effective for isolating lymphocytes through density gradient centrifugation. Ficoll-Paque is a commercially available, sterile, and ready-to-use solution that offers reproducible results with well-documented performance characteristics. This compound-based solutions can also yield high-purity lymphocyte populations, though performance may vary depending on the specific formulation and preparation.

The choice between these media may depend on factors such as availability, cost, and the specific requirements of the downstream application. For routine and standardized procedures where consistency is paramount, a commercially prepared and quality-controlled solution like Ficoll-Paque may be preferable. However, for researchers with expertise in preparing their own density gradient media, a this compound-based solution can be a viable alternative. Ultimately, the optimal method should be determined based on the specific experimental goals and laboratory resources.

References

A Comparative Analysis of Metrizoic Acid and Other Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Metrizoic Acid, an early ionic iodinated contrast agent, and a selection of modern non-ionic contrast media. The information presented is intended to offer an objective overview of their performance, supported by experimental data and methodologies, to aid in research and development. This compound, a high-osmolality ionic contrast medium, has largely been superseded by newer agents due to a higher incidence of adverse effects[1][2][3]. This guide will delve into the physicochemical properties, safety profiles, and underlying mechanisms of action that differentiate these agents.

Physicochemical Properties: A Quantitative Comparison

The performance and safety of iodinated contrast agents are intrinsically linked to their physicochemical properties. Key parameters include iodine concentration, which dictates radiopacity, as well as osmolality and viscosity, which significantly influence the agent's safety and tolerability. This compound is characterized by its high osmolality, a property that contributes to a greater likelihood of adverse reactions when compared to the lower osmolality of modern non-ionic agents[1][4].

PropertyThis compoundIohexolIopamidolIopromideIodixanol
Class Ionic MonomerNon-ionic MonomerNon-ionic MonomerNon-ionic MonomerNon-ionic Dimer
Iodine Content (mg/mL) 370 - 440300, 350300, 370300, 370270, 320
Osmolality (mOsm/kg H₂O) ~2100695, 844616, 796607, 774290
Viscosity at 37°C (cP) 3.46.3, 10.44.7, 9.44.6, 8.76.1, 11.8

Performance and Safety: Insights from Comparative Studies

Direct comparative studies between metrizoate (the salt form of this compound) and non-ionic agents like iohexol have consistently demonstrated a superior safety profile for the latter. In clinical trials, iohexol was associated with significantly fewer and milder adverse reactions than metrizoate. While the enhancement properties for imaging were often found to be comparable, the improved tolerance of non-ionic agents has been a critical factor in their widespread adoption. Studies have shown a lower incidence of patient discomfort, such as pain and heat sensations, with low-osmolality agents. Furthermore, the risk of more severe, though rare, adverse events is considered to be lower with low-osmolality contrast media compared to high-osmolality agents like this compound.

In vitro studies have also explored the cytotoxic effects of different contrast agents on various cell types. Generally, non-ionic dimeric contrast media have been found to be less cytotoxic than ionic monomeric agents. Research on renal tubular cells and endothelial cells suggests that the high osmolality and ionic nature of older agents contribute to a greater potential for cellular damage compared to newer iso-osmolar and low-osmolar non-ionic media.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for characterizing and comparing iodinated contrast agents.

Measurement of Physicochemical Properties
  • Viscosity: The viscosity of contrast media is typically determined using a viscometer, a device that measures a fluid's resistance to flow. The measurements are generally performed at controlled temperatures, such as 20°C and 37°C, to reflect room temperature and physiological conditions, respectively.

  • Osmolality: Osmolality is measured using an osmometer, which often employs the principle of vapor pressure depression or freezing point depression to determine the concentration of osmotically active particles in a solution.

Assessment of Radiopacity
  • Methodology: The radiopacity of iodinated contrast agents is quantified by measuring their ability to attenuate X-rays. This is typically done using computed tomography (CT) where the agent is imaged, and its density is measured in Hounsfield Units (HU). The ASTM F640 standard provides a framework for determining the radiopacity of medical materials. The protocol generally involves:

    • Preparing solutions of the contrast agents at specified iodine concentrations.

    • Placing the solutions in phantoms that mimic human tissue.

    • Scanning the phantoms using a clinical CT scanner with standardized settings (e.g., tube voltage, current, and slice thickness).

    • Analyzing the resulting images to measure the mean HU value within a region of interest for each contrast agent solution. A higher HU value indicates greater radiopacity.

In Vitro Cytotoxicity Assays
  • Methodology: To assess the direct toxic effects of contrast agents on cells, in vitro cytotoxicity assays are employed. A common method involves:

    • Culturing a relevant cell line (e.g., human renal tubular cells or endothelial cells).

    • Exposing the cells to various concentrations of the contrast agents for a defined period.

    • Evaluating cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by using dyes that differentiate between live and dead cells (e.g., trypan blue exclusion assay).

    • Apoptosis and necrosis can be further distinguished using techniques like fluorescence-activated cell sorting (FACS) with specific markers.

Signaling Pathways in Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can be broadly categorized into immediate and delayed reactions, involving different signaling pathways.

G cluster_immediate Immediate Hypersensitivity cluster_delayed Delayed Hypersensitivity ICM Iodinated Contrast Medium IgE IgE-Mediated ICM->IgE Antigen Presentation (in sensitized individuals) nonIgE Non-IgE-Mediated (MRGPRX2) ICM->nonIgE Direct Activation MastCell Mast Cell / Basophil Activation IgE->MastCell nonIgE->MastCell Mediators Release of Histamine, Tryptase, etc. MastCell->Mediators Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms ICM2 Iodinated Contrast Medium APC Antigen Presenting Cell (APC) ICM2->APC TCell T-Cell Activation (CD4+/CD8+) APC->TCell Presentation to T-Cells Cytokines Release of Cytokines & Chemokines TCell->Cytokines Inflammation Maculopapular Eruption, SJS/TEN Cytokines->Inflammation

Caption: Signaling pathways in hypersensitivity reactions to iodinated contrast media.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram outlines a typical workflow for an in vitro experiment comparing the cytotoxicity of different iodinated contrast agents.

G cluster_workflow In Vitro Cytotoxicity Workflow cluster_assays Viability Assessment start Start: Select Cell Line (e.g., Renal Tubular Epithelial Cells) culture Cell Culture and Seeding in Multi-well Plates start->culture prepare Prepare Serial Dilutions of Contrast Agents (this compound vs. Others) culture->prepare expose Expose Cells to Contrast Agents for Defined Time Points (e.g., 24h, 48h) prepare->expose mtt MTT Assay (Metabolic Activity) expose->mtt trypan Trypan Blue Exclusion (Membrane Integrity) expose->trypan facs FACS Analysis (Apoptosis/Necrosis) expose->facs analyze Data Analysis: - Dose-response curves - IC50 determination - Statistical comparison mtt->analyze trypan->analyze facs->analyze end Conclusion: Comparative Cytotoxicity Profile analyze->end

Caption: A generalized workflow for comparing the in vitro cytotoxicity of contrast agents.

References

A Comparative Guide for In Vitro Cell Studies: Iohexol vs. Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Iohexol and Metrizoic Acid for in vitro cell studies. The available scientific literature offers a more robust dataset for Iohexol, a non-ionic, low-osmolar contrast agent, reflecting its widespread current use. In contrast, this compound, an older, ionic, high-osmolar agent, has been the subject of fewer recent in vitro studies, limiting a direct, comprehensive comparison.

Executive Summary

Iohexol is generally considered less cytotoxic than this compound in vitro. This difference is primarily attributed to its non-ionic nature and lower osmolality. While extensive data is available on the cellular effects of Iohexol, including its impact on cell viability, apoptosis, and oxidative stress, there is a notable scarcity of similar in vitro mechanistic data for this compound.

Data Presentation: Cytotoxicity

Direct comparative in vitro studies are limited. However, an early study on human endothelial cells indicated that this compound is more cytotoxic than Iohexol. The cell toxicity, as measured by the release of ⁵¹Cr, was higher for meglumine metrizoate compared to iohexol after a 24-hour incubation.

Table 1: Summary of In Vitro Cytotoxicity Data

FeatureIohexolThis compound
General Cytotoxicity Lower cytotoxicity observed across multiple cell lines.Higher cytotoxicity suggested in comparative studies on endothelial cells.[1]
Cell Viability Dose- and time-dependent decrease in viability of human mesenchymal stem cells, with significant effects at concentrations of 50% and higher after 4 hours. No significant effects were observed at 30 minutes.Limited quantitative data is available. As an ionic, high-osmolar agent, it is expected to induce greater cell viability loss compared to non-ionic, low-osmolar agents.
Cell Type Specificity Effects have been documented in human mesenchymal stem cells, endothelial cells, renal epithelial cells, and bronchial epithelial cells.Data is primarily available for endothelial cells from older studies.

Experimental Protocols

Detailed experimental protocols are more readily available for studies involving Iohexol.

Key Experiment: Cell Viability Assay (MTT Assay) for Iohexol

This protocol is a representative example for assessing the cytotoxicity of Iohexol.

  • Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of Iohexol (e.g., 1.5, 15, 75, and 150 mg I/mL) for a specified duration (e.g., 24 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

A similar protocol would be applicable for assessing the cytotoxicity of this compound, but specific studies employing this are not well-documented in recent literature.

Cellular Signaling Pathways

Iohexol

In vitro studies have indicated that Iohexol can induce cellular stress, leading to:

  • Oxidative Stress: High concentrations of Iohexol have been shown to induce the generation of reactive oxygen species (ROS) in neuronal cells. This is suggested to be an indirect mechanism of its toxicity rather than direct DNA interaction.

  • Apoptosis: Iohexol can induce apoptosis in a dose-dependent manner. This is evidenced by morphological changes such as cell rounding and shrinkage, as well as biochemical markers. In silico studies suggest a high binding affinity of Iohexol to the anti-apoptotic protein BCL-XL.

This compound

There is a lack of specific in vitro studies investigating the effects of this compound on distinct cellular signaling pathways like apoptosis and oxidative stress. As a high-osmolarity ionic agent, its cytotoxic effects are likely linked to osmotic stress and ionic imbalance, which can trigger various cellular stress responses.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay (e.g., MTT) cluster_3 Data Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B D Treat cells with contrast agents for a defined period (e.g., 24h) B->D C Prepare serial dilutions of Iohexol or this compound C->D E Add MTT reagent to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance using a plate reader G->H I Calculate cell viability relative to control H->I

Caption: Workflow for in vitro cytotoxicity testing of contrast agents.

Signaling Pathway: Iohexol-Induced Cellular Stress

G cluster_0 Cellular Effects cluster_1 Downstream Consequences Iohexol High Concentration Iohexol OxidativeStress Increased ROS Production (Oxidative Stress) Iohexol->OxidativeStress BCL_XL_Interaction Binding to BCL-XL Iohexol->BCL_XL_Interaction Apoptosis Apoptosis OxidativeStress->Apoptosis BCL_XL_Interaction->Apoptosis Inhibition of anti-apoptotic function CellDeath Cell Death Apoptosis->CellDeath

Caption: Iohexol-induced cellular stress pathways.

Conclusion

For in vitro cell studies, Iohexol is a better-characterized and less cytotoxic agent compared to this compound. The non-ionic, low-osmolar nature of Iohexol contributes to its more favorable in vitro safety profile. Researchers planning to use this compound in cell culture experiments should be aware of its potential for higher cytotoxicity and the limited availability of detailed mechanistic data, which may necessitate extensive preliminary dose-response and toxicity assessments. The choice between these two agents should be guided by the specific requirements of the study, with a strong preference for Iohexol in most in vitro applications due to the wealth of available data and its demonstrably lower impact on cell viability.

References

A Comparative Guide to Metrizoic Acid and Cesium Chloride Gradients for Macromolecular Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal methods for the purification of biological macromolecules, the choice of density gradient medium is a critical factor influencing separation efficiency and sample integrity. This guide provides a detailed comparison of two commonly employed gradient media: the ionic salt, cesium chloride (CsCl), and the non-ionic, iodinated compound, Metrizoic Acid, with a focus on its more widely used derivative, Metrizamide.

This document will delve into the performance characteristics of each medium, present quantitative data for direct comparison, and provide detailed experimental protocols for their application in density gradient centrifugation.

At a Glance: this compound (Metrizamide) vs. Cesium Chloride

FeatureMetrizamide (derived from this compound)Cesium Chloride
Chemical Nature Non-ionic, iodinated organic compoundIonic, inorganic salt
Gradient Formation Pre-formed or self-formingSelf-forming during ultracentrifugation
Maximum Density ~1.4 g/mL~1.9 g/mL
Viscosity Higher viscosity at high concentrationsLower viscosity
Osmolality Iso-osmotic over a wide density rangeHypertonic, high osmolality
Interaction with Samples Generally inert, preserves hydration of macromolecules[1][2]Can cause dehydration and affect the biological activity of some samples
Buoyant Density of DNA Lower (e.g., ~1.125 g/mL for native DNA)[1][2]Higher (e.g., ~1.7 g/mL for native DNA)[3]
Buoyant Density of Viruses Varies, generally lower than in CsClVaries, generally higher than in Metrizamide
Buoyant Density of Proteins Varies, can be separated from nucleic acidsGenerally lower than nucleic acids (~1.3 g/cm³)
Resolution Can provide good resolution, especially for separating whole cells and organellesHigh resolution for separating nucleic acid isoforms (e.g., supercoiled vs. linear DNA)
Cost Generally more expensiveRelatively less expensive
Toxicity Low toxicity to cellsLow toxicity

Performance and Efficiency: A Deeper Dive

The efficiency of a density gradient medium is determined by its ability to create a stable gradient that allows for the effective separation of macromolecules based on their buoyant density. Both Metrizamide and cesium chloride have distinct properties that make them suitable for different applications.

Metrizamide, a non-ionic derivative of this compound, offers the significant advantage of forming iso-osmotic solutions over a broad range of densities. This property is crucial for preserving the native conformation and hydration of sensitive biological samples like cells, organelles, and some viruses, minimizing the risk of artifacts caused by osmotic stress. The buoyant densities of macromolecules in Metrizamide are generally lower than in cesium chloride because they do not become significantly dehydrated. For instance, native DNA bands at a much lower density in Metrizamide (~1.125 g/mL) compared to cesium chloride (~1.7 g/mL). This can be advantageous for separating macromolecules with small differences in their hydrated densities. However, Metrizamide solutions are more viscous than cesium chloride solutions of similar density, which can lead to longer centrifugation times to reach equilibrium.

Cesium chloride is a dense inorganic salt that readily forms steep, self-generating gradients during ultracentrifugation. It is particularly well-suited for the high-resolution separation of nucleic acids, where it can distinguish between molecules with different base compositions (GC-content) and topologies (supercoiled, linear, and nicked circular DNA). The high density achievable with CsCl also makes it effective for purifying many types of viruses. A primary drawback of cesium chloride is the high osmolality of its concentrated solutions, which can dehydrate and potentially alter the biological activity of sensitive proteins and protein-nucleic acid complexes.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for density gradient centrifugation using both Metrizamide and cesium chloride.

Metrizamide Gradient for Subcellular Fractionation

This protocol describes the isolation of lysosomes from a rat liver homogenate using a discontinuous Metrizamide gradient.

Materials:

  • Rat liver homogenate (in 0.25 M sucrose, 3 mM imidazole-HCl, pH 7.4)

  • Metrizamide solutions (prepared in 3 mM imidazole-HCl, pH 7.4) of the following concentrations (w/v): 15%, 20%, 25%, 30%, and 50%

  • Ultracentrifuge and swinging-bucket rotor

  • Centrifuge tubes

  • Fraction collector

Procedure:

  • Prepare the Gradient: Carefully layer the Metrizamide solutions into an ultracentrifuge tube, starting with the most dense solution (50%) at the bottom and sequentially layering the less dense solutions on top (30%, 25%, 20%, and 15%).

  • Load the Sample: Gently overlay the rat liver homogenate onto the top of the 15% Metrizamide layer.

  • Centrifugation: Place the tubes in a swinging-bucket rotor and centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time to allow the organelles to reach their isopycnic positions (typically 1-2 hours) at 4°C.

  • Fraction Collection: Carefully collect the fractions from the top or bottom of the tube using a fraction collector or by manual pipetting. The lysosomes will be enriched in a specific fraction corresponding to their buoyant density in Metrizamide.

  • Analysis: Analyze the fractions for the presence of lysosomal marker enzymes (e.g., acid phosphatase) and markers for other organelles to determine the purity of the isolated lysosomes.

Cesium Chloride Gradient for Plasmid DNA Purification

This protocol outlines the purification of plasmid DNA from a bacterial lysate using a self-forming cesium chloride gradient.

Materials:

  • Bacterial cell pellet containing the plasmid of interest

  • Lysis buffer (e.g., containing lysozyme, EDTA, and Triton X-100)

  • Cesium chloride (solid)

  • Ethidium bromide solution (handle with care as it is a mutagen)

  • TE buffer (Tris-EDTA)

  • Ultracentrifuge and a fixed-angle or vertical rotor

  • Syringes and needles for band extraction

  • Dialysis tubing or spin columns for desalting

Procedure:

  • Prepare Cleared Lysate: Lyse the bacterial cells and centrifuge to remove chromosomal DNA and cell debris, resulting in a cleared lysate containing the plasmid DNA.

  • Prepare CsCl-DNA Mixture: To the cleared lysate, add solid cesium chloride to a final density of approximately 1.55 g/mL. Add ethidium bromide to a final concentration that allows for visualization of the DNA bands under UV light.

  • Centrifugation: Transfer the mixture to an ultracentrifuge tube, seal it, and centrifuge at a very high speed (e.g., >150,000 x g) for an extended period (18-48 hours) at 20°C. During centrifugation, the CsCl will form a density gradient, and the plasmid DNA will band at its isopycnic position.

  • Band Extraction: Visualize the DNA bands under UV light. The lower, more intense band typically corresponds to the supercoiled plasmid DNA. Carefully extract this band using a syringe and needle.

  • Ethidium Bromide Removal and Desalting: Remove the intercalated ethidium bromide by extraction with a water-saturated organic solvent (e.g., butanol). Remove the cesium chloride by dialysis against TE buffer or by using a spin column.

  • Precipitation and Resuspension: Precipitate the purified plasmid DNA with ethanol, wash the pellet with 70% ethanol, and resuspend it in a suitable buffer.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the key differences between the two gradient media, the following diagrams have been generated using the DOT language.

DensityGradientWorkflow cluster_metrizamide Metrizamide Gradient Workflow cluster_cscl Cesium Chloride Gradient Workflow M_Start Prepare Sample (e.g., Cell Homogenate) M_Gradient Prepare Discontinuous or Continuous Gradient M_Load Layer Sample onto Gradient M_Gradient->M_Load M_Centrifuge Ultracentrifugation M_Load->M_Centrifuge M_Fractionate Fraction Collection M_Centrifuge->M_Fractionate M_Analyze Analysis of Fractions M_Fractionate->M_Analyze C_Start Prepare Sample (e.g., Cleared Lysate) C_Mix Mix Sample with CsCl and Ethidium Bromide C_Start->C_Mix C_Centrifuge Ultracentrifugation (Self-forming Gradient) C_Mix->C_Centrifuge C_Extract Extract DNA Band C_Centrifuge->C_Extract C_Purify Remove EtBr and Desalt C_Extract->C_Purify C_Precipitate Precipitate and Resuspend DNA C_Purify->C_Precipitate

A comparison of the typical experimental workflows for density gradient centrifugation.

FeatureComparison cluster_key Key Features cluster_metrizamide Metrizamide cluster_cscl Cesium Chloride Key_Ionic Ionicity M_Ionic Non-ionic Key_Ionic->M_Ionic C_Ionic Ionic Key_Ionic->C_Ionic Key_Osmolality Osmolality M_Osmolality Iso-osmotic Key_Osmolality->M_Osmolality C_Osmolality Hyper-osmotic Key_Osmolality->C_Osmolality Key_Viscosity Viscosity M_Viscosity Higher Key_Viscosity->M_Viscosity C_Viscosity Lower Key_Viscosity->C_Viscosity Key_BuoyantDensity Buoyant Density Effect M_BuoyantDensity Preserves Hydration (Lower Buoyant Density) Key_BuoyantDensity->M_BuoyantDensity C_BuoyantDensity Causes Dehydration (Higher Buoyant Density) Key_BuoyantDensity->C_BuoyantDensity

A logical comparison of the key features of Metrizamide and Cesium Chloride.

Conclusion

The choice between this compound-based gradients (specifically Metrizamide) and cesium chloride gradients depends heavily on the nature of the sample and the specific goals of the separation. For sensitive biological materials where maintaining native structure and activity is paramount, the iso-osmotic and non-ionic properties of Metrizamide make it a superior choice. Conversely, for applications requiring the highest resolution separation of nucleic acids or the purification of robust viruses, the steep gradients and high density achievable with cesium chloride remain a powerful and cost-effective option. By understanding the distinct advantages and limitations of each medium, researchers can select the most appropriate method to achieve their desired purification and analysis outcomes.

References

Validation of Metrizoic Acid-Based Cell Separation with Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The purity, viability, and recovery of the target cells directly impact the reliability and reproducibility of experimental results. This guide provides an objective comparison of Metrizoic Acid-based cell separation methods with other common alternatives, supported by experimental data and detailed protocols.

Overview of Cell Separation Techniques

Cell separation techniques are broadly categorized based on the physical or biological properties of the cells they exploit. Density gradient centrifugation, utilizing media such as those based on this compound derivatives, separates cells based on their buoyant density. Other prevalent methods include immunomagnetic separation, which targets specific cell surface antigens. The validation of the performance of these methods is crucial and is typically assessed using flow cytometry to determine the purity, recovery, and viability of the isolated cell populations.

Performance Comparison of Cell Separation Methods

The efficacy of different cell separation methods can be quantified by several key metrics:

  • Purity: The percentage of target cells in the final isolated population.

  • Recovery: The percentage of the target cells from the initial sample that are present in the final isolated population.

  • Viability: The percentage of live cells in the final isolated population.

The following tables summarize the performance of a this compound derivative-based medium (Lymphoprep™) in comparison to other widely used cell separation techniques.

Method Target Cells Purity (%) Recovery (%) Viability (%) Reference
This compound Derivative (Lymphoprep™) Mononuclear CellsSimilar to Ficoll-Paque™ PLUSSimilar to Ficoll-Paque™ PLUS>96[1][2]
Ficoll-Paque™ PLUS Mononuclear CellsHighHighHigh[2]
Magnetic-Activated Cell Sorting (MACS) CD3+ T cells97.5 (median)Not specified81 (median)[3][4]
CD15+ Granulocytes99.5 (median)Not specified83 (median)
CD19+ B cells88.5 (median)Not specified75 (median)
Sodium Metrizoate (early study) Lymphoid Cells~95Not specifiedNot significantly impaired

Table 1: Performance Comparison of Cell Separation Methods. This table presents a summary of the purity, recovery, and viability of target cells isolated using a this compound derivative-based medium (Lymphoprep™), Ficoll-Paque™ PLUS, Magnetic-Activated Cell Sorting (MACS), and an early study using sodium metrizoate.

Experimental Protocols

Isolation of Mononuclear Cells using this compound Derivative-Based Medium (Lymphoprep™)

This protocol is based on the manufacturer's instructions for Lymphoprep™ and is a common procedure for the isolation of mononuclear cells from peripheral blood.

Materials:

  • Lymphoprep™ (containing sodium diatrizoate and a polysaccharide)

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • 0.9% NaCl solution (or other balanced salt solution)

  • Centrifuge with a swing-out rotor

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Sterile Pasteur pipettes or serological pipettes

Procedure:

  • Dilute the anticoagulated whole blood with an equal volume of 0.9% NaCl.

  • Carefully layer the diluted blood over the Lymphoprep™ solution in a centrifuge tube. To maintain a sharp interface, it is crucial to avoid mixing the blood and the separation medium.

  • Centrifuge the tubes at 800 x g for 20-30 minutes at room temperature in a swing-out rotor.

  • After centrifugation, mononuclear cells will form a distinct band at the interface between the plasma and the Lymphoprep™ layer.

  • Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.

  • Using a clean pipette, carefully collect the mononuclear cell layer.

  • Transfer the collected cells to a new centrifuge tube and wash by adding at least three volumes of a balanced salt solution.

  • Centrifuge at 250 x g for 10 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired buffer or medium for downstream applications such as flow cytometry.

Flow Cytometry for Purity and Viability Assessment

This is a general protocol for assessing the purity and viability of the isolated mononuclear cell fraction using flow cytometry.

Materials:

  • Isolated mononuclear cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45 for leukocytes, CD3 for T cells, CD19 for B cells, CD14 for monocytes)

  • A viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Counting and Resuspension: Count the isolated mononuclear cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the appropriate volume of fluorochrome-conjugated antibodies to each tube.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of flow cytometry staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Viability Staining:

    • Resuspend the cell pellet in 100-200 µL of flow cytometry staining buffer.

    • Add the viability dye according to the manufacturer's instructions. For non-fixable dyes like 7-AAD or PI, this is typically done shortly before analysis.

    • Incubate as recommended (usually 5-15 minutes at room temperature in the dark).

  • Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events for a statistically significant analysis.

  • Data Analysis:

    • Gate on the single-cell population to exclude doublets.

    • Use a viability gate to exclude dead cells from the purity analysis.

    • Gate on the CD45-positive population to identify leukocytes.

    • Within the live, single, CD45-positive gate, determine the percentage of different cell populations based on their specific markers (e.g., CD3+, CD19+, CD14+).

Visualizing Experimental Workflows

G cluster_0 Cell Separation Workflow start Start: Anticoagulated Whole Blood dilute Dilute Blood 1:1 with Saline start->dilute layer Layer over this compound Medium dilute->layer centrifuge Centrifuge (800 x g, 20-30 min) layer->centrifuge collect Collect Mononuclear Cell Layer centrifuge->collect wash Wash Cells collect->wash resuspend Resuspend for Analysis wash->resuspend end_sep Isolated Mononuclear Cells resuspend->end_sep

Caption: Workflow for mononuclear cell separation using a this compound-based density gradient medium.

G cluster_1 Flow Cytometry Validation Workflow cluster_2 Gating Strategy start_fc Start: Isolated Cells stain Stain with Antibodies & Viability Dye start_fc->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis acquire->analyze results Purity, Viability, Recovery Data analyze->results gate1 Singlets analyze->gate1 gate2 Live Cells gate1->gate2 gate3 CD45+ Leukocytes gate2->gate3 gate4 Cell Subsets (CD3+, CD19+, etc.) gate3->gate4

Caption: Workflow for the validation of cell separation using flow cytometry.

Conclusion

This compound-based density gradient media, particularly formulations like Lymphoprep™ that utilize sodium diatrizoate, provide a reliable and cost-effective method for the isolation of mononuclear cells. The performance of these media in terms of cell purity and recovery is comparable to other widely used density gradient media such as Ficoll-Paque™. While immunomagnetic separation methods may offer higher purity for specific cell subsets, density gradient centrifugation remains a valuable technique for bulk isolation of mononuclear cells. The choice of separation method should be guided by the specific requirements of the downstream application, including the desired purity of the target cell population, the starting sample volume, and cost considerations. Validation of the chosen method using flow cytometry is essential to ensure the quality of the isolated cells and the reliability of subsequent experimental data.

References

A Comparative Guide to Density Gradient Media in Virology: Evaluating Metrizoic Acid Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the purification of viruses, the choice of a density gradient medium is a critical determinant of yield, purity, and infectivity of the final viral preparation. This guide provides an objective comparison of Metrizoic Acid and its predecessor, metrizamide, against the widely used density gradient media: sucrose, cesium chloride (CsCl), and Iodixanol. The performance of each medium is evaluated based on available experimental data, with a focus on quantitative metrics and detailed methodologies.

Executive Summary

The selection of an appropriate density gradient medium is pivotal for successful virus purification. While sucrose and cesium chloride have been the workhorses in virology for decades, newer media like Iodixanol have gained prominence due to their iso-osmotic and non-toxic properties. This compound, and the closely related compound metrizamide, represent a class of iodinated density gradient media. However, direct comparative studies on the performance of this compound in virological applications are scarce. This guide synthesizes available data to offer a comparative perspective, highlighting the strengths and weaknesses of each medium to inform experimental design.

Performance Comparison of Density Gradient Media

The efficacy of a density gradient medium can be assessed by several key performance indicators: virus yield, purity, retention of infectivity, and impact on viral structure. The following tables summarize the available quantitative and qualitative data for this compound/metrizamide, sucrose, CsCl, and Iodixanol.

Performance Metric This compound / Metrizamide Sucrose Cesium Chloride (CsCl) Iodixanol
Virus Yield Data for many viruses is limited. For Human Respiratory Syncytial Virus (HRSV), use of metrizamide resulted in a loss of infectivity, implying poor yield of infectious virus.[1]Yields can be variable and virus-dependent. For HRSV, yields of up to 60% have been reported.[1] For baculovirus, recovery of infectious particles is around 50%.[2]Generally provides good recovery of viral particles, though losses can occur during the lengthy procedure.Often results in high recovery of viral particles. For HRSV, yields of up to 69% have been reported.[3] For recombinant Semliki forest virus, a recovery yield of approximately 40% was achieved.[4]
Purity Limited specific data available for virus purification.Can effectively separate viruses from cellular debris, though overlapping densities with some cellular components can be a limitation. Continuous gradients can improve purity.Considered the gold standard for purity, capable of separating full, partially full, and empty viral capsids with high resolution. For AAV, it can yield preparations with <1% empty particles.Provides good purity and can separate empty and full capsids, though it may result in a higher percentage of empty capsids compared to CsCl (e.g., ~20% for AAV).
Infectivity Can be detrimental to labile viruses. Use with HRSV led to a loss of infectivity.Generally considered to preserve the infectivity of many viruses, although hyperosmotic conditions can be damaging to some enveloped viruses.The high ionic strength and hyperosmotic nature of CsCl gradients can be harsh on viruses, often leading to a significant reduction in infectivity.Known for its gentle, iso-osmotic properties that help preserve viral infectivity. It is considered less damaging than CsCl.
Structural Integrity Limited data available.The hyperosmotic nature of concentrated sucrose solutions can potentially affect the morphology of enveloped viruses.The high ionic strength can potentially damage viral structures.The iso-osmotic nature of Iodixanol solutions helps in preserving the structural integrity of viral particles.
Toxicity to Cells Metrizamide, a 2-deoxyglucose analogue, can inhibit glucose metabolism.Generally non-toxic to cells, but needs to be removed from the final preparation before in vivo or in vitro applications.Highly toxic to cells, requiring extensive dialysis to remove it from the purified virus preparation.Non-toxic to mammalian cells, and in some cases, its removal before application is not strictly necessary.
Time Consumption Not well documented for virological applications.Moderately time-consuming, depending on the gradient and centrifugation time.Very time-consuming due to long centrifugation times required to form the gradient and subsequent dialysis steps.Significantly faster than CsCl purification, with shorter centrifugation times.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for virus purification using sucrose, CsCl, and Iodixanol. Due to the limited use of this compound in modern virology, a specific protocol is not provided; however, protocols for metrizamide would likely be similar in principle to those for other gradient media, involving the preparation of a density gradient and ultracentrifugation.

Protocol 1: Lentivirus Purification using Sucrose Gradient Ultracentrifugation

This protocol is adapted from established methods for lentivirus concentration and purification.

Materials:

  • Lentivirus-containing supernatant

  • 20%, 30%, 60%, and 70% (w/v) sucrose solutions in a suitable buffer (e.g., PBS or DMEM)

  • Ultracentrifuge and appropriate rotor (e.g., SW 41 Ti or equivalent)

  • Sterile ultracentrifuge tubes

Procedure:

  • Prepare the Sucrose Gradient: Carefully layer the sucrose solutions into an ultracentrifuge tube, starting with the highest concentration at the bottom. For a 12 ml tube, you might use 0.5 ml of 70% sucrose, 0.5 ml of 60% sucrose, 1 ml of 30% sucrose, and 2 ml of 20% sucrose.

  • Load the Sample: Gently overlay the clarified lentiviral supernatant on top of the sucrose gradient.

  • Ultracentrifugation: Centrifuge the tubes at a high speed (e.g., 30,000 rpm) for 3 hours at 4°C.

  • Collect the Virus Band: The lentivirus will band at the interface of the 30% and 60% sucrose layers. Carefully aspirate and collect this band.

  • Buffer Exchange: Remove the sucrose by performing a buffer exchange using a centrifugal filter device or dialysis.

Experimental_Workflow_Sucrose cluster_preparation Preparation cluster_centrifugation Centrifugation cluster_collection Collection & Purification start Clarified Lentiviral Supernatant gradient Prepare Sucrose Gradient (20%, 30%, 60%, 70%) load Load Supernatant onto Gradient gradient->load ultracentrifuge Ultracentrifuge (e.g., 30,000 rpm, 3h, 4°C) load->ultracentrifuge collect Collect Virus Band (30%/60% interface) ultracentrifuge->collect buffer_exchange Buffer Exchange (Dialysis/Filtration) collect->buffer_exchange end Purified Lentivirus buffer_exchange->end

Caption: Workflow for lentivirus purification using a sucrose density gradient.

Protocol 2: Adeno-Associated Virus (AAV) Purification using Iodixanol Gradient Ultracentrifugation

This protocol is a common method for purifying various AAV serotypes.

Materials:

  • Crude AAV lysate

  • Iodixanol solutions (e.g., 15%, 25%, 40%, 60% prepared from a stock solution like OptiPrep™)

  • 1 M NaCl/PBS-MK buffer

  • 1X PBS-MK buffer

  • Ultracentrifuge and appropriate rotor (e.g., Ti70 or equivalent)

  • Quick-Seal ultracentrifuge tubes

Procedure:

  • Prepare Iodixanol Solutions: Prepare the different percentage solutions of Iodixanol by diluting a 60% stock solution with the appropriate buffers. Phenol red can be added to the 25% and 60% layers for better visualization.

  • Create the Gradient: Carefully layer the Iodixanol solutions into a Quick-Seal tube in the following order from bottom to top: 60%, 40%, 25%, and 15%.

  • Load the Lysate: Gently add the clarified AAV lysate on top of the 15% Iodixanol layer.

  • Ultracentrifugation: Seal the tubes and centrifuge at high speed (e.g., 350,000 x g) for approximately 90 minutes at 10°C.

  • Harvest the Virus: The AAV particles will form a band at the 40%/60% interface. Carefully puncture the side of the tube with a needle and syringe to aspirate the viral band.

  • Buffer Exchange: Remove the Iodixanol through buffer exchange using a centrifugal filter unit.

Experimental_Workflow_Iodixanol cluster_prep Gradient Preparation cluster_spin Ultracentrifugation cluster_collect Harvesting & Final Steps start_aav Crude AAV Lysate prep_iodixanol Prepare Iodixanol Solutions (15%, 25%, 40%, 60%) load_aav Load Lysate onto Gradient prep_iodixanol->load_aav spin_aav Ultracentrifuge (e.g., 350,000 x g, 90 min) load_aav->spin_aav harvest_aav Harvest Viral Band (40%/60% interface) spin_aav->harvest_aav buffer_exchange_aav Buffer Exchange harvest_aav->buffer_exchange_aav end_aav Purified AAV buffer_exchange_aav->end_aav

Caption: Workflow for AAV purification using an Iodixanol density gradient.

Protocol 3: Adenovirus Purification using Cesium Chloride (CsCl) Gradient Ultracentrifugation

This protocol outlines the traditional method for obtaining highly pure adenovirus preparations.

Materials:

  • Crude adenovirus lysate

  • Cesium chloride (solid)

  • Lysis buffer (e.g., Tris-HCl)

  • Dialysis buffer (e.g., PBS)

  • Ultracentrifuge and appropriate rotor

  • Ultracentrifuge tubes

Procedure:

  • Prepare CsCl Solutions: Prepare two CsCl solutions with different densities (e.g., 1.25 g/ml and 1.40 g/ml) in lysis buffer.

  • Form the Gradient: In an ultracentrifuge tube, create a step gradient by carefully layering the lower density CsCl solution on top of the higher density solution.

  • Load the Lysate: Gently overlay the clarified adenovirus lysate on top of the CsCl gradient.

  • First Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g) for at least 4 hours at 4°C to form a continuous gradient and band the virus.

  • Collect the Virus Band: The adenovirus will form a visible band. Carefully collect this band using a syringe and needle.

  • Second Ultracentrifugation (Optional but Recommended): For higher purity, the collected band can be subjected to a second round of CsCl gradient ultracentrifugation.

  • Dialysis: Extensively dialyze the collected virus fraction against a suitable buffer to remove the toxic CsCl.

Experimental_Workflow_CsCl cluster_gradient_prep Gradient Formation cluster_centrifuge_cscl Purification Steps start_adeno Crude Adenovirus Lysate prep_cscl Prepare CsCl Solutions (e.g., 1.25 & 1.40 g/ml) load_adeno Load Lysate onto Gradient prep_cscl->load_adeno ultracentrifuge1 First Ultracentrifugation (≥ 4 hours) load_adeno->ultracentrifuge1 collect_adeno Collect Viral Band ultracentrifuge1->collect_adeno ultracentrifuge2 Second Ultracentrifugation (Optional) collect_adeno->ultracentrifuge2 dialysis Extensive Dialysis ultracentrifuge2->dialysis end_adeno Highly Purified Adenovirus dialysis->end_adeno

Caption: Workflow for adenovirus purification using a CsCl density gradient.

Logical Relationships in Density Gradient Centrifugation

The underlying principle of density gradient centrifugation is the separation of particles based on their physical properties as they move through a medium of increasing density under high centrifugal force. The final position of a particle in the gradient is determined by its size, shape, and buoyant density.

Logical_Relationships cluster_inputs Input Factors cluster_process Process cluster_outputs Outputs virus_properties Virus Properties (Size, Shape, Density) process Density Gradient Ultracentrifugation virus_properties->process media_properties Gradient Medium Properties (Density Range, Viscosity, Osmolality) media_properties->process centrifugation_params Centrifugation Parameters (Speed, Time, Temperature) centrifugation_params->process yield Virus Yield process->yield purity Purity process->purity infectivity Infectivity process->infectivity

Caption: Factors influencing the outcome of density gradient centrifugation for virus purification.

Conclusion

The choice of a density gradient medium for virus purification requires careful consideration of the specific virus, the desired purity and yield, and the importance of maintaining infectivity.

  • This compound/metrizamide are less commonly used in modern virology, and available data suggests they may be detrimental to the infectivity of labile viruses. Their primary advantage of being non-ionic is now largely superseded by Iodixanol.

  • Sucrose remains a cost-effective and viable option for many applications, particularly when high purity is not the primary concern and for viruses that are not sensitive to hyperosmotic conditions.

  • Cesium Chloride is the medium of choice when the highest possible purity is required, especially for separating viral particles of different densities, such as full and empty AAV capsids. However, this comes at the cost of being time-consuming and potentially damaging to viral infectivity.

  • Iodixanol has emerged as a superior alternative for many applications, offering a good balance of yield, purity, and preservation of infectivity. Its iso-osmotic and non-toxic nature makes it particularly suitable for the purification of sensitive and enveloped viruses, and for applications where the final product will be used in cell-based assays or in vivo.

Ultimately, the optimal density gradient medium will depend on the specific research or production goals. For novel or sensitive viruses, a preliminary comparison of different media may be warranted to establish the most effective purification strategy.

References

A Comparative Guide to Cell Recovery: Metrizoic Acid vs. Percoll Gradients

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Density gradient centrifugation remains a cornerstone technique for this purpose, with various media available to achieve the desired separation. Among these, iodinated compounds like Metrizoic Acid and its derivatives, and colloidal silica-based media such as Percoll, are widely utilized. This guide provides an objective comparison of their performance in cell recovery, drawing upon available experimental data to inform your choice of separation medium.

At a Glance: Key Differences

FeatureThis compound & Derivatives (e.g., Metrizamide)Percoll
Composition Iodinated benzamido derivative of glucosePolyvinylpyrrolidone (PVP)-coated colloidal silica particles
Gradient Formation Pre-formed discontinuous (step) or continuous gradientsSelf-forming gradients during centrifugation or pre-formed gradients
Osmolality Can be made iso-osmoticLow osmolality, easily adjusted to physiological conditions
Viscosity Generally higher than PercollLow viscosity
Potential Issues Potential for cellular toxicity (less common with non-ionic forms)Endotoxin contamination, phagocytosis by certain cell types, interference with some downstream assays

Performance in Cell Separation: A Data-Driven Comparison

Direct comparative studies on cell recovery, purity, and viability between this compound and Percoll across a wide range of cell types are limited in publicly available literature. However, studies comparing Percoll with Metrizamide, a closely related non-ionic iodinated density gradient medium, offer valuable insights.

Eosinophil Purification

A study comparing the purification of eosinophils from peripheral blood provides quantitative data on the performance of Metrizamide and Percoll.

Table 1: Comparison of Eosinophil Purification

Gradient MediumMean Purity (%)Mean Recovery (%)
Percoll 94 ± 1570 ± 16
Metrizamide 88 ± 1360 ± 21

Data adapted from a comparative study on eosinophil purification.[1]

These results indicate that while Percoll may offer slightly higher purity and recovery rates for eosinophils, Metrizamide provides a comparable alternative.[1]

Leydig Cell Isolation

In the isolation of rat Leydig cells, both Percoll and Metrizamide gradients were found to yield two cell populations with similar functional and physical properties.[2] A key difference noted was that in the Percoll gradient, germ cells tended to co-migrate with one of the Leydig cell populations, whereas Metrizamide provided a cleaner separation of Leydig cells from contaminating germ cells.[2]

Considerations for Choosing a Gradient Medium

Beyond simple recovery and purity metrics, several other factors can influence the choice between this compound-based media and Percoll.

Cellular Integrity and Function:

  • Percoll: Being composed of colloidal silica particles coated with PVP, Percoll has been observed to be phagocytosed by certain cell types, such as macrophages, Kupffer cells, and Leydig cells.[3] This can potentially alter cell function. Furthermore, Percoll preparations may contain endotoxins which can trigger inflammatory responses in sensitive cell types.

  • This compound/Metrizamide: As a non-particulate medium, it is not phagocytosed. However, the potential for direct molecular interactions with cell membranes or proteins exists, though modern non-ionic formulations have minimized cytotoxicity.

Experimental Flexibility:

  • Percoll: The ability of Percoll to form self-generating gradients during centrifugation offers convenience for some applications. Its low viscosity facilitates rapid particle sedimentation.

  • This compound/Metrizamide: Gradients are typically pre-formed, which allows for precise control over the density layers. This can be advantageous for separating cells with very similar densities.

Experimental Protocols: A Step-by-Step Overview

Percoll Gradient for Mononuclear Cell Isolation (Discontinuous "Step" Gradient)

This protocol is a common starting point for isolating peripheral blood mononuclear cells (PBMCs).

  • Preparation of Percoll Solutions:

    • Prepare a stock isotonic Percoll solution (SIP) by mixing 9 parts of Percoll with 1 part of 10x Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • From the SIP, prepare working solutions of different densities (e.g., 70% and 56%) by diluting with 1x PBS or cell culture medium.

  • Gradient Formation:

    • Carefully layer the denser Percoll solution (e.g., 3 mL of 70%) at the bottom of a centrifuge tube.

    • Gently overlay the less dense Percoll solution (e.g., 3 mL of 56%) on top of the first layer.

  • Cell Loading:

    • Dilute the whole blood sample 1:1 with PBS or HBSS.

    • Carefully layer the diluted blood sample (e.g., 3 mL) on top of the Percoll gradient.

  • Centrifugation:

    • Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the brake off.

  • Cell Collection:

    • After centrifugation, distinct layers of cells will be visible. Mononuclear cells (lymphocytes and monocytes) will form a band at the interface between the plasma and the upper Percoll layer.

    • Carefully aspirate the mononuclear cell layer using a sterile pipette.

  • Washing:

    • Wash the collected cells with an excess of PBS or HBSS and centrifuge at a lower speed (e.g., 200-300 x g) for 10 minutes to pellet the cells.

    • Repeat the washing step to remove residual Percoll.

Metrizamide Gradient for Cell Separation (Discontinuous "Step" Gradient)

This generalized protocol can be adapted for various cell types based on their density.

  • Preparation of Metrizamide Solutions:

    • Prepare a stock solution of Metrizamide in a suitable buffer (e.g., HBSS) to the desired maximum density. Ensure the solution is iso-osmotic.

    • Prepare working solutions of lower densities by diluting the stock solution with the same buffer.

  • Gradient Formation:

    • In a centrifuge tube, carefully layer the Metrizamide solutions in decreasing order of density, starting with the highest density at the bottom.

  • Cell Loading:

    • Prepare a single-cell suspension of your sample in a suitable buffer.

    • Carefully layer the cell suspension on top of the Metrizamide gradient.

  • Centrifugation:

    • Centrifuge the gradient at a force and time optimized for the specific cell type being isolated (e.g., 400-800 x g for 20-40 minutes) at a controlled temperature (e.g., 4°C or room temperature).

  • Cell Collection:

    • Cells will band at the interfaces between the different density layers according to their buoyant density.

    • Carefully collect the desired cell fraction from the appropriate interface using a sterile pipette.

  • Washing:

    • Dilute the collected cell fraction with a large volume of buffer and centrifuge to pellet the cells.

    • Perform one or two additional washes to ensure complete removal of the Metrizamide solution.

Visualizing the Workflow

Percoll_Workflow cluster_prep Preparation cluster_process Procedure cluster_recovery Recovery prep_percoll Prepare Isotonic Percoll Solutions layer_gradient Layer Percoll Gradients prep_percoll->layer_gradient prep_sample Prepare Cell Suspension load_sample Load Cell Suspension prep_sample->load_sample layer_gradient->load_sample centrifuge Centrifuge (400-500 x g) load_sample->centrifuge collect_cells Aspirate Cell Layer centrifuge->collect_cells wash_cells Wash and Pellet Cells collect_cells->wash_cells final_product Purified Cells wash_cells->final_product

Caption: Workflow for cell separation using a Percoll gradient.

Metrizamide_Workflow cluster_prep Preparation cluster_process Procedure cluster_recovery Recovery prep_metrizamide Prepare Iso-osmotic Metrizamide Solutions layer_gradient Layer Metrizamide Gradients prep_metrizamide->layer_gradient prep_sample Prepare Cell Suspension load_sample Load Cell Suspension prep_sample->load_sample layer_gradient->load_sample centrifuge Centrifuge (400-800 x g) load_sample->centrifuge collect_cells Collect Cell Fractions centrifuge->collect_cells wash_cells Wash and Pellet Cells collect_cells->wash_cells final_product Purified Cells wash_cells->final_product

Caption: Workflow for cell separation using a Metrizamide gradient.

Conclusion

The choice between this compound-based media and Percoll depends on the specific requirements of the experiment and the cell type being isolated. Percoll often provides high purity and recovery and is convenient due to its ability to self-form gradients. However, researchers should be mindful of potential endotoxin contamination and the possibility of phagocytosis by certain cells, which may affect downstream functional assays. This compound and its derivatives like Metrizamide offer a valuable alternative, particularly when a clean separation from contaminating cell types is crucial and when potential biological effects of colloidal particles are a concern. As with any cell separation technique, optimization of the gradient densities and centrifugation parameters is essential to achieve the best results for your specific application.

References

Evaluating the Purity of Cells Isolated with Metrizoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of pure cell populations is a critical first step for a multitude of downstream applications, from basic research to the development of cell-based therapies. The purity of the isolated cells directly impacts the reliability and reproducibility of experimental results. Metrizoic acid, a dense iodinated compound, has been utilized as a component of density gradient media for the separation of cells. This guide provides an objective comparison of cell isolation using this compound-based media with other common techniques, supported by available experimental data and detailed protocols.

Principles of Cell Separation

Cell separation techniques exploit the physical and biological properties of cells to isolate specific populations from a heterogeneous mixture. The most common principles leveraged are density, size, and the expression of cell surface markers.

Density Gradient Centrifugation: This technique separates cells based on their buoyant density. A density gradient medium, such as those containing this compound or Ficoll, is used to create a gradient in a centrifuge tube. When a cell suspension is layered on top and centrifuged, cells migrate to the point in the gradient where their density equals that of the medium.

Magnetic-Activated Cell Sorting (MACS): MACS utilizes magnetic beads coated with antibodies that specifically bind to surface markers on the target cells. A magnetic field is then applied to retain the labeled cells while unlabeled cells are washed away.

Fluorescence-Activated Cell Sorting (FACS): FACS is a sophisticated method that labels cells with fluorescently tagged antibodies. Cells are then passed in a single file through a laser beam, and the resulting fluorescent signals are used to identify and sort individual cells into different populations.

Comparison of Cell Isolation Methods

The choice of cell isolation method depends on several factors, including the desired purity, recovery rate, cell viability, throughput, and cost. Below is a comparative summary of this compound-based density gradient centrifugation against other common methods.

Parameter This compound-Based Density Gradient Ficoll-Paque™ Density Gradient Magnetic-Activated Cell Sorting (MACS) Fluorescence-Activated Cell Sorting (FACS)
Principle DensityDensityCell Surface AntigenCell Surface & Intracellular Antigens
Typical Purity Good to High (Often used with Ficoll)Good to High>90%[1][2]>95-99%[3][4]
Recovery Variable, can be >60%[5]Variable, can be >70%HighModerate to High
Cell Viability Generally highGenerally high, can be 100%High (>92%)Generally high, but can be affected by shear stress
Throughput Moderate to HighModerate to HighHighLow to Moderate
Cost Low to ModerateLow to ModerateModerateHigh
Speed ModerateModerateFastSlow

Note: Quantitative data for this compound used alone is limited in recent literature. It is most commonly used in combination with Ficoll (Ficoll-Metrizoate). The data presented here for this compound-based methods is often derived from these combination protocols.

Experimental Protocols

Detailed methodologies are crucial for reproducible cell isolation. Below are representative protocols for each of the compared techniques.

Protocol 1: Mononuclear Cell Isolation using Ficoll-Metrizoate Density Gradient

This protocol is adapted for the isolation of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Anticoagulated whole blood (e.g., with heparin or EDTA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Metrizoate solution (e.g., Lymphoprep™, Histopaque®-1077)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 3 mL of the Ficoll-Metrizoate solution into a 15 mL conical centrifuge tube.

  • Slowly and carefully layer 4 mL of the diluted blood on top of the Ficoll-Metrizoate solution, minimizing the mixing of the two layers.

  • Centrifuge the tubes at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: an upper plasma layer, a "buffy coat" layer containing mononuclear cells at the plasma-gradient interface, the density gradient medium, and a pellet of red blood cells and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new sterile centrifuge tube.

  • Wash the collected cells by adding at least 3 volumes of PBS.

  • Centrifuge at 180-250 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: T-Cell Isolation using MACS

This is a generalized protocol for the positive selection of CD3+ T-cells.

Materials:

  • Single-cell suspension (e.g., PBMCs)

  • MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)

  • CD3 MicroBeads, human

  • LS Columns and a MACS Separator

Procedure:

  • Prepare a single-cell suspension from your starting material (e.g., blood, tissue).

  • Determine the cell number.

  • Centrifuge the cells at 300 x g for 10 minutes and aspirate the supernatant completely.

  • Resuspend the cell pellet in 80 µL of MACS Buffer per 10^7 total cells.

  • Add 20 µL of CD3 MicroBeads per 10^7 total cells.

  • Mix well and incubate for 15 minutes at 4-8 °C.

  • Wash the cells by adding 1-2 mL of MACS Buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant.

  • Resuspend the cells in 500 µL of MACS Buffer.

  • Place an LS Column in the magnetic field of a MACS Separator.

  • Prepare the column by rinsing with 3 mL of MACS Buffer.

  • Apply the cell suspension onto the column.

  • Wash the column with 3 x 3 mL of MACS Buffer. Collect the flow-through, which contains the unlabeled (CD3-) cells.

  • Remove the column from the separator and place it on a new collection tube.

  • Pipette 5 mL of MACS Buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled CD3+ T-cells.

Protocol 3: Lymphocyte Isolation using FACS

This protocol provides a general workflow for sorting lymphocytes based on surface marker expression.

Materials:

  • Single-cell suspension (e.g., PBMCs)

  • FACS Buffer (e.g., PBS with 1-2% FBS)

  • Fluorochrome-conjugated antibodies against lymphocyte-specific markers (e.g., CD3 for T-cells, CD19 for B-cells)

  • Flow cytometer with sorting capabilities

Procedure:

  • Prepare a single-cell suspension and adjust the cell concentration to 1-10 x 10^6 cells/mL in cold FACS Buffer.

  • Add the fluorescently labeled antibodies to the cell suspension at the predetermined optimal concentration.

  • Incubate for 20-30 minutes at 4 °C in the dark.

  • Wash the cells twice with cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

  • Resuspend the final cell pellet in an appropriate volume of FACS Buffer for sorting.

  • Set up the flow cytometer sorter with the appropriate compensation and gating strategies to identify the target lymphocyte population.

  • Run the stained cell suspension through the sorter and collect the sorted cell populations in separate tubes containing culture medium or FACS Buffer.

  • After sorting, a small aliquot of the sorted cells should be re-analyzed on the flow cytometer to confirm purity.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the key steps in each cell isolation process.

DensityGradient_Workflow start Start: Whole Blood Sample dilute Dilute Blood with PBS start->dilute layer Layer Diluted Blood onto Ficoll-Metrizoate dilute->layer centrifuge Centrifuge (400g, 30 min) layer->centrifuge layers Formation of Layers: - Plasma - Buffy Coat (PBMCs) - Gradient - RBCs/Granulocytes centrifuge->layers collect Collect Buffy Coat layers->collect wash1 Wash with PBS collect->wash1 centrifuge2 Centrifuge (200g, 10 min) wash1->centrifuge2 resuspend Resuspend Pure PBMCs centrifuge2->resuspend end End: Isolated PBMCs resuspend->end

Caption: Workflow for isolating PBMCs using Ficoll-Metrizoate density gradient centrifugation.

MACS_Workflow start Start: Single-Cell Suspension label Label Target Cells with Magnetic MicroBeads start->label column Apply to Magnetic Column label->column wash Wash Unlabeled Cells column->wash elute Elute Labeled Cells wash->elute end End: Isolated Target Cells elute->end

Caption: General workflow for positive selection using Magnetic-Activated Cell Sorting (MACS).

FACS_Workflow start Start: Single-Cell Suspension stain Stain Cells with Fluorescent Antibodies start->stain wash Wash Unbound Antibodies stain->wash sort Sort Cells on Flow Cytometer wash->sort collect Collect Sorted Populations sort->collect end End: Highly Pure Cell Populations collect->end

References

Safety Operating Guide

Proper Disposal of Metrizoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Metrizoic acid, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires strict adherence to proper disposal procedures to ensure the safety of personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is worn. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

1. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste, including contaminated materials such as absorbent pads from spills, in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Ensure the container is kept closed except when adding waste.

2. Spill Management:

  • In the event of a spill, prevent further leakage and avoid allowing the substance to enter drains or water courses.

  • Absorb the spill with a non-combustible, liquid-binding material such as diatomite or universal binders.

  • Collect the contaminated material and any contaminated soil into a designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

3. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not rinse the containers into the drain. While some general guidelines suggest triple-rinsing for certain chemical containers, for substances toxic to aquatic life like this compound, it is crucial to dispose of the container through the hazardous waste stream to prevent environmental contamination.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound. The prevailing safety protocol is a zero-tolerance policy for release into the environment, meaning it should not be disposed of down the drain regardless of concentration.

ParameterGuideline
Drain Disposal Prohibited
Trash Disposal Prohibited
Required Disposal Method Approved Hazardous Waste Disposal Plant

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MetrizoicAcidDisposal start Generation of This compound Waste spill Is there a spill? start->spill waste_type Is the waste solid or liquid? solid_waste Collect in a labeled, sealed hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled, leak-proof hazardous waste container. waste_type->liquid_waste Liquid store_waste Store waste in a designated Satellite Accumulation Area (SAA). solid_waste->store_waste liquid_waste->store_waste spill->waste_type No contain_spill Contain and absorb spill with inert material. spill->contain_spill Yes collect_spill Collect contaminated material into hazardous waste container. contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_waste->contact_ehs disposal Arrange for pickup and disposal at an approved hazardous waste facility. contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Metrizoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Metrizoic Acid, including operational and disposal plans.

This compound is an ionic contrast medium that can cause skin, eye, and respiratory irritation.[1] It is also harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Splash-resistant safety goggles with side-shields should be worn.[2] In situations with a high risk of splashing, a face shield should be used in addition to goggles.[3]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or an impervious chemical-resistant apron should be worn. For more extensive handling, chemical-resistant coveralls may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or vapors. If ventilation is inadequate, a suitable respirator must be used.

Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Use only in a well-ventilated area or under a chemical fume hood.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.

  • For long-term storage of solutions, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_exp Perform Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon disp_collect Collect Waste in Labeled Container handle_exp->disp_collect cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_neutralize Neutralize (if applicable) disp_collect->disp_neutralize disp_dispose Dispose via Hazardous Waste Program disp_neutralize->disp_dispose

Workflow for Safe Handling of this compound.

First Aid Measures

In case of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill and Disposal Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: this compound and its containers must be disposed of as hazardous waste.

  • Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and compatible container.

  • Neutralization: For small amounts of acidic waste, neutralization can be considered if permitted by institutional guidelines. This should be done in a fume hood by slowly adding a base like sodium bicarbonate until the pH is between 5.5 and 9.5. This process may generate heat and vapors and should only be performed by trained personnel.

  • Disposal: Dispose of the neutralized solution or the un-neutralized waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in household garbage. Ensure compliance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.